molecular formula C21H21NO4 B1337694 1-Boc-4-Benzyloxy-3-formylindole CAS No. 404888-01-3

1-Boc-4-Benzyloxy-3-formylindole

Cat. No.: B1337694
CAS No.: 404888-01-3
M. Wt: 351.4 g/mol
InChI Key: VGERAWRTLSARJZ-UHFFFAOYSA-N
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Description

1-Boc-4-Benzyloxy-3-formylindole (CAS 404888-01-3) is a multifunctional, high-purity synthetic building block specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen and a benzyl ether protecting the 4-position hydroxy group, granting significant stability and directing subsequent reactions. The highly reactive 3-formyl group serves as a versatile handle for chemical transformations, allowing researchers to construct complex molecular architectures through reactions such as condensation and nucleophilic addition. The indole scaffold is a privileged structure in drug discovery, known for its ability to mimic peptide structures and interact with a wide range of enzymes and receptors . This makes derivatives of this compound highly valuable in the synthesis of potential bioactive molecules. Its applications are particularly relevant in neuropharmacology, where similar N-substituted indole-3-carboxaldehyde derivatives have been utilized to develop novel ligands for central nervous system targets, such as the dopamine D4 receptor . Furthermore, research into N-benzyl indole-based compounds has demonstrated their promising potential as inhibitors for enzymes like tyrosinase, which is a key target in the treatment of skin pigmentation disorders and the prevention of food browning . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-formyl-4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGERAWRTLSARJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454833
Record name 1-Boc-4-Benzyloxy-3-formylindole
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404888-01-3
Record name 1,1-Dimethylethyl 3-formyl-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404888-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-Benzyloxy-3-formylindole
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Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-benzyloxy-3-formylindole, a heterocyclic compound of interest in medicinal chemistry. The document details a robust three-step synthesis pathway, including O-benzylation, N-Boc protection, and C3-formylation. While specific experimental data for the final compound is not widely available, this guide compiles detailed experimental protocols for the synthesis of its key precursors and analogous compounds. Furthermore, it explores the physicochemical properties and potential biological activities of this class of molecules, with a focus on their role as potential modulators of inflammatory pathways.

Introduction

Indole-3-carbaldehyde and its derivatives are significant scaffolds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the indole nucleus allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, incorporates a benzyloxy group at the 4-position, a formyl group at the reactive 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This combination of functionalities makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. This guide outlines the synthetic route to this compound and discusses its key properties.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step process starting from 4-hydroxyindole. The synthesis workflow is depicted below.

Synthesis_Workflow Start 4-Hydroxyindole Step1 Step 1: O-Benzylation Start->Step1 Intermediate1 4-Benzyloxyindole Step1->Intermediate1 Step2 Step 2: N-Boc Protection Intermediate1->Step2 Intermediate2 1-Boc-4-benzyloxyindole Step2->Intermediate2 Step3 Step 3: C3-Formylation (Vilsmeier-Haack Reaction) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxyindole

This procedure is adapted from the synthesis of 4-benzyloxyindole starting from 6-benzyloxy-2-nitrotoluene. A key part of this synthesis is the reductive cyclization of a substituted nitrostyrene derivative.

  • Materials: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), pyrrolidine, methanol, tetrahydrofuran (THF), Raney nickel, 85% hydrazine hydrate, Celite, toluene, cyclohexane, silica gel.

  • Procedure:

    • A solution of 6-benzyloxy-2-nitrotoluene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine. The mixture is heated to reflux for 3 hours under a nitrogen atmosphere.

    • The volatile components are removed under reduced pressure, and the residue is dissolved in a mixture of methylene chloride and methanol. The solution is concentrated and cooled to yield (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene as red crystals.

    • To a stirred solution of the nitrostyrene intermediate in THF and methanol under nitrogen, Raney nickel is added, followed by the careful addition of 85% hydrazine hydrate. The reaction temperature is maintained between 45-50°C.

    • After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration through a bed of Celite.

    • The filtrate is evaporated, and the residue is purified by column chromatography on silica gel using a toluene-cyclohexane solvent system to afford 4-benzyloxyindole as a white solid.

Step 2: Synthesis of 1-Boc-4-benzyloxyindole

This is a standard procedure for the N-Boc protection of an indole.

  • Materials: 4-Benzyloxyindole, di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 4-benzyloxyindole in anhydrous THF, (Boc)₂O and a catalytic amount of DMAP are added.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-4-benzyloxyindole.

Step 3: Synthesis of this compound (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.

  • Materials: 1-Boc-4-benzyloxyindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM).

  • Procedure:

    • In a flask cooled in an ice bath, POCl₃ is added dropwise to anhydrous DMF with stirring under a nitrogen atmosphere to form the Vilsmeier reagent.

    • A solution of 1-Boc-4-benzyloxyindole in anhydrous DCM is then added dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

Physicochemical Properties

Property4-Hydroxyindole4-BenzyloxyindoleThis compound
Molecular Formula C₈H₇NOC₁₅H₁₃NOC₂₁H₂₁NO₄
Molecular Weight 133.15 g/mol 223.27 g/mol 351.40 g/mol
CAS Number 2380-94-120289-26-3404888-01-3
Appearance Off-white to beige solidWhite crystalline solidNot reported (likely a solid)
Melting Point 99-102 °C60-62 °CNot reported
Boiling Point Not reportedNot reported511.7±58.0 °C (Predicted)[1]
Density Not reportedNot reported1.14±0.1 g/cm³ (Predicted)[1]
Solubility Soluble in methanol, ethanolSoluble in common organic solventsExpected to be soluble in common organic solvents

Spectroscopic Data:

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.6 ppm), the benzylic protons (a singlet around 5.2 ppm), aromatic protons from the benzyl and indole rings, a singlet for the formyl proton (downfield, around 10 ppm), and a singlet for the C2-proton of the indole ring.

  • ¹³C NMR: Key signals would be observed for the carbonyl carbon of the formyl group (around 185 ppm), the carbonyl of the Boc group, and the various aromatic and aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), the C=O stretching of the Boc group (around 1730 cm⁻¹), and C-O-C stretching of the ether linkage.

Biological Properties and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the indole-3-carbaldehyde scaffold is a well-established pharmacophore with a broad range of activities, including anti-inflammatory and anticancer effects.

Many indole derivatives exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB_bound IκBα NF-κB IkBa->NFkB_bound NFkB NF-κB (p50/p65) NFkB->NFkB_bound NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Indole Indole-3-carbaldehyde Derivative Indole->IKK Inhibits NFkB_bound->IKK DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by indole-3-carbaldehyde derivatives.

Conclusion

This compound is a valuable synthetic intermediate that can be prepared in a straightforward three-step sequence from 4-hydroxyindole. While detailed characterization of this specific molecule is limited in the current literature, its structural motifs suggest significant potential for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Further investigation into the biological activities of this compound and its derivatives is warranted. This guide provides a solid foundation for researchers interested in the synthesis and application of this and related indole compounds.

References

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on 1-Boc-4-benzyloxy-3-formylindole, a key heterocyclic building block used in medicinal chemistry and organic synthesis. The document details its chemical properties, a representative synthetic pathway, and its significance as an intermediate in the development of therapeutic agents.

Core Molecular Data

This compound is an N-protected indole derivative. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and modulates reactivity during synthesis, while the benzyloxy and formyl groups at the 4 and 3 positions, respectively, offer versatile handles for further chemical modification.[1][2] These features make it a valuable precursor in the synthesis of complex molecular architectures for drug discovery.[][]

Quantitative data and chemical identifiers for the compound are summarized below.

PropertyValueCitations
Molecular Formula C21H21NO4[5][6][7]
Molecular Weight 351.40 g/mol [5][7][8]
Exact Mass 351.40 g/mol [6]
CAS Number 404888-01-3[5][6][8][9]
Boiling Point 511.7±58.0 °C (Predicted)[8]
Density 1.14±0.1 g/cm³ (Predicted)[8]
Appearance Pale-yellow solid (Typical)

Role in Drug Discovery and Organic Synthesis

Indole scaffolds are ubiquitous structural motifs in bioactive compounds and have been central to drug discovery.[2] The indole-3-carboxaldehyde moiety, in particular, is a promising scaffold for developing therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2]

This compound serves as a critical intermediate, allowing for the strategic modification of the indole core.[] The functional groups present enable several key synthetic transformations:

  • Formyl Group (C3): Acts as an electrophilic site for nucleophilic addition, condensation reactions (e.g., Aldol, Knoevenagel), and the formation of Schiff bases, which is a critical step in designing enzyme inhibitors.[1][2]

  • Benzyloxy Group (C4): A stable protecting group for the 4-hydroxy functionality that can be removed via hydrogenolysis. This allows for the late-stage introduction of a free hydroxyl group or other functionalities.

  • Boc Protecting Group (N1): Protects the indole nitrogen, preventing unwanted side reactions and allowing for precise control over the regioselectivity of subsequent transformations. It can be readily removed under acidic conditions.

This combination of features makes the molecule a versatile platform for building libraries of complex indole derivatives for screening and lead optimization in drug development programs.[]

Generalized Experimental Protocol: Synthesis

The synthesis of this compound typically involves a multi-step sequence starting from a simpler indole precursor. A plausible and common synthetic strategy is outlined below, based on established organic chemistry methodologies.

Step 1: Synthesis of 4-Benzyloxyindole (Precursor) The synthesis often begins with the preparation of the core indole structure. A well-documented method is the Leimgruber-Batcho indole synthesis. A detailed procedure for synthesizing 4-benzyloxyindole from 2-methyl-3-nitrophenol has been published in Organic Syntheses.[10]

  • Benzylation: 2-methyl-3-nitrophenol is reacted with benzyl chloride in the presence of a base like potassium carbonate in DMF to yield 6-benzyloxy-2-nitrotoluene.[10]

  • Enamine Formation: The resulting nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (e.g., pyrrolidine) to form an enamine.[10]

  • Reductive Cyclization: The enamine intermediate is reduced, typically using a reagent like Raney nickel with hydrazine hydrate, which leads to the formation of the indole ring, yielding 4-benzyloxyindole.[10]

Step 2: Vilsmeier-Haack Formylation This classic reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

  • A solution of phosphoryl chloride (POCl₃) in a solvent like DMF is prepared at low temperature (e.g., 0 °C). This forms the Vilsmeier reagent.

  • 4-Benzyloxyindole, dissolved in DMF, is added dropwise to the Vilsmeier reagent.

  • The reaction is stirred, often with gentle warming, until completion (monitored by TLC).

  • The reaction is quenched by pouring it into an ice-water mixture and neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product, 4-benzyloxy-1H-indole-3-carbaldehyde.

Step 3: Boc Protection The final step is the protection of the indole nitrogen to yield the target compound.

  • 4-benzyloxy-1H-indole-3-carbaldehyde is dissolved in an appropriate aprotic solvent (e.g., THF or dichloromethane).

  • A base, such as 4-dimethylaminopyridine (DMAP), is added as a catalyst.

  • Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to afford pure this compound.

Logical Workflow Visualization

The following diagram illustrates the logical progression of the synthetic pathway described above.

Synthesis_Workflow Start 4-Benzyloxyindole (Precursor) Intermediate 4-Benzyloxy-1H-indole- 3-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Product 1-Boc-4-Benzyloxy- 3-formylindole Intermediate->Product Boc Protection (Boc₂O, DMAP)

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of 1-Boc-4-Benzyloxy-3-formylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-Boc-4-benzyloxy-3-formylindole. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. It also outlines a general experimental protocol for the synthesis and spectroscopic analysis of this compound, which is a valuable intermediate in the synthesis of various biologically active molecules.

Predicted Spectroscopic Data

The chemical structure of this compound (CAS Number: 404888-01-3, Molecular Formula: C₂₁H₂₁NO₄) contains several key functional groups that give rise to a distinct NMR fingerprint.[1][2][3] The following tables summarize the predicted quantitative NMR data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1HCHO
~8.2d1HH-7
~7.6s1HH-2
~7.5-7.3m5HPhenyl H
~7.2t1HH-6
~6.8d1HH-5
~5.2s2HOCH₂Ph
~1.7s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~185C=O (Aldehyde)
~155C-4
~149C=O (Boc)
~138C-7a
~136Phenyl C (quaternary)
~135C-2
~129-127Phenyl CH
~125C-3a
~123C-6
~118C-3
~115C-7
~105C-5
~85C(CH₃)₃
~71OCH₂Ph
~28C(CH₃)₃

Experimental Protocols

General Synthesis of N-Protected Indoles

N-protected indoles are commonly synthesized from the corresponding indole by reaction with an appropriate protecting group precursor in the presence of a base. For instance, N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Substituted indole

  • Alkyl bromide or other protecting group precursor

  • Potassium hydroxide (KOH) or other suitable base

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing the substituted indole in DMSO, add KOH and stir at room temperature.

  • Add the alkyl bromide (or other protecting agent) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired N-protected indole.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) (approx. 0.7 mL)

  • 5 mm NMR tube

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow from sample preparation to the final spectroscopic data analysis.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Deuterated Solvent (CDCl3) purification->dissolution nmr_spectrometer NMR Spectrometer (e.g., 400 MHz) dissolution->nmr_spectrometer h1_nmr 1H NMR Acquisition nmr_spectrometer->h1_nmr c13_nmr 13C NMR Acquisition nmr_spectrometer->c13_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing assignment Spectral Assignment (Chemical Shifts, Multiplicities) processing->assignment structure_elucidation Structure Confirmation assignment->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-Benzyloxy-3-formylindole, also known by its IUPAC name tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, is a substituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active compounds and natural products. The strategic placement of a Boc protecting group on the indole nitrogen, a benzyloxy group at the 4-position, and a formyl group at the 3-position makes this molecule a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, and key physicochemical properties.

Chemical Structure and Properties

The chemical structure of this compound incorporates three key functional groups that dictate its reactivity and potential applications:

  • Indole Core: A bicyclic aromatic heterocycle that is a common motif in pharmacologically active molecules.

  • Boc Protecting Group: A tert-butyloxycarbonyl group attached to the indole nitrogen, which serves to modulate the reactivity of the indole ring and can be readily removed under specific acidic conditions.

  • Benzyloxy Group: A benzyl ether at the 4-position of the indole ring, which can influence the electronic properties of the ring system and can be cleaved under hydrogenolysis conditions.

  • Formyl Group: An aldehyde functionality at the 3-position, a key handle for further chemical transformations such as reductive amination, oxidation, and olefination.

Physicochemical Data
PropertyValueSource
CAS Number 404888-01-3[1][2]
Molecular Formula C21H21NO4[1]
Molecular Weight 351.40 g/mol [1]
Predicted Boiling Point 511.7±58.0 °C[1]
Predicted Density 1.14±0.1 g/cm3 [1]

Synthetic Protocols

Step 1: Synthesis of 4-Benzyloxyindole

A detailed, verified procedure for the synthesis of the precursor, 4-benzyloxyindole, has been published in Organic Syntheses. This multi-step process begins with the benzylation of 2-methyl-3-nitrophenol, followed by condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine, and finally, reductive cyclization to form the indole ring.

Experimental Protocol for 4-Benzyloxyindole Synthesis:

  • A. 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF) is heated. After workup, the product is recrystallized from methanol.

  • B. (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: The 6-benzyloxy-2-nitrotoluene (0.72 mol) is dissolved in DMF, and N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol) are added. The mixture is heated under reflux. The product is isolated by crystallization.

  • C. 4-Benzyloxyindole: To a solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a mixture of THF and methanol, Raney nickel is added, followed by the portion-wise addition of 85% hydrazine hydrate. The reaction temperature is maintained between 45 and 50°C. After completion, the product is purified by column chromatography.

Step 2: Formylation of 4-Benzyloxyindole (Vilsmeier-Haack Reaction)

The introduction of the formyl group at the C3 position of the indole ring is typically achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich indole ring undergoes electrophilic substitution.

General Experimental Protocol for Vilsmeier-Haack Reaction:

  • Phosphorus oxychloride is added dropwise to ice-cold DMF with stirring to form the Vilsmeier reagent.

  • A solution of 4-benzyloxyindole in DMF is then added to the Vilsmeier reagent.

  • The reaction mixture is heated to facilitate the formylation.

  • Upon completion, the reaction is quenched by pouring it into ice-water.

  • The resulting precipitate, 4-benzyloxy-3-formylindole, is collected by filtration, washed with water, and dried.

Step 3: N-Boc Protection of 4-Benzyloxy-3-formylindole

The final step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy for amines and is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol for N-Boc Protection:

  • To a solution of 4-benzyloxy-3-formylindole in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is added.

  • Di-tert-butyl dicarbonate (Boc₂O) is then added to the mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then subjected to an aqueous workup, and the organic layer is dried and concentrated.

  • The crude product, this compound, can be purified by column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Benzyloxyindole cluster_step2 Step 2: Formylation cluster_step3 Step 3: N-Boc Protection A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B  Benzyl Chloride, K2CO3, DMF C (E)-6-Benzyloxy-2-nitro- β-pyrrolidinostyrene B->C  DMFDMA, Pyrrolidine, DMF D 4-Benzyloxyindole C->D  Raney Ni, Hydrazine Hydrate E 4-Benzyloxy-3-formylindole D->E  POCl3, DMF (Vilsmeier-Haack) F This compound E->F  Boc2O, Base

Caption: Plausible synthetic workflow for this compound.

Characterization Data

Biological and Pharmaceutical Relevance

Currently, there is no specific information available in the public domain regarding the biological activity or its use in signaling pathway studies for this compound itself. However, as a functionalized indole, it holds potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a core component of many pharmaceuticals, and the functional groups present in this molecule offer multiple points for diversification in drug discovery programs.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties and a plausible, detailed synthetic pathway. The lack of publicly available, specific experimental and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific domains. Researchers working with this molecule should rely on the general protocols outlined herein and perform thorough analytical characterization.

References

Starting materials for 1-Boc-4-Benzyloxy-3-formylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic pathway to obtain 1-Boc-4-benzyloxy-3-formylindole, a valuable substituted indole intermediate in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 4-benzyloxyindole, followed by a Vilsmeier-Haack formylation and subsequent N-protection with a tert-butyloxycarbonyl (Boc) group. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The core indole structure is constructed and subsequently functionalized. The logical flow of the synthesis is depicted below.

Synthetic_Pathway A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B Benzylation Benzyl chloride, K2CO3, DMF C (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene B->C Condensation N,N-Dimethylformamide dimethyl acetal, Pyrrolidine, DMF D 4-Benzyloxyindole C->D Reductive Cyclization Raney Nickel, Hydrazine hydrate, THF/Methanol E 4-Benzyloxy-1H-indole-3-carbaldehyde D->E Vilsmeier-Haack Formylation POCl3, DMF F This compound E->F Boc Protection (Boc)2O, Base, Solvent

Caption: Synthetic route to this compound.

Data Presentation: Starting Materials and Reaction Conditions

The following tables summarize the key starting materials, reagents, and reaction conditions for each major transformation in the synthesis.

Table 1: Synthesis of 4-Benzyloxyindole

StepStarting MaterialReagents and SolventsTemperature (°C)Reaction Time (h)Yield (%)
1. Benzylation2-Methyl-3-nitrophenolBenzyl chloride, Anhydrous K₂CO₃, DMF90390
2. Condensation6-Benzyloxy-2-nitrotolueneN,N-Dimethylformamide dimethyl acetal, Pyrrolidine, DMF110 (reflux)3High (crude)
3. Reductive Cyclization(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyreneRaney Nickel, 85% Hydrazine hydrate, THF, Methanol45-50~396

Table 2: Formylation and Protection of 4-Benzyloxyindole

StepStarting MaterialReagents and SolventsTemperature (°C)Reaction Time (h)Yield (%)
4. Vilsmeier-Haack Formylation4-BenzyloxyindolePhosphorus oxychloride (POCl₃), DMF0 to 856-8~90 (typical for indoles)[1]
5. Boc Protection4-Benzyloxy-1H-indole-3-carbaldehydeDi-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., DMAP, NaOH), Solvent (e.g., THF, CH₂Cl₂)0 to Room Temp2-12High (typical)[2][3]

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene[4]

A stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is heated at 90°C for 3 hours. The majority of the DMF is then removed using a rotary evaporator. The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted with ether (3 x 800 mL). The combined ether extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated to yield a yellowish solid. Recrystallization from 1 L of methanol, cooled to 0°C, affords 177.6 g (90% yield) of 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene[4]

To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol) are added. The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then allowed to cool to room temperature. The volatile components are removed on a rotary evaporator. The red residue is dissolved in 200 mL of methylene chloride and 1.60 L of methanol. The solution is concentrated to a volume of about 1.40 L on a steam bath and then cooled to 5°C. The product is collected by filtration, washed with cold methanol, to afford the desired product as red crystals.

Step 3: Synthesis of 4-Benzyloxyindole[4]

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, 10 mL of Raney nickel is added, followed by 44 mL (0.75 mol) of 85% hydrazine hydrate. A vigorous evolution of gas is observed. The reaction temperature is maintained between 45 and 50°C with a water bath during the reaction and for 2 hours after the final addition of hydrazine hydrate (two additional 44 mL portions are added after 30 minutes and 1 hour). After cooling to room temperature, the catalyst is removed by filtration through a bed of Celite. The filtrate is evaporated, and the residue is dried by co-evaporation with toluene. The crude product is purified by column chromatography on silica gel to afford 107.3 g (96% yield) of 4-benzyloxyindole as white prisms.

Step 4: Vilsmeier-Haack Formylation of 4-Benzyloxyindole to 4-Benzyloxy-1H-indole-3-carbaldehyde

In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) with stirring. The resulting Vilsmeier reagent is then treated with a solution of 4-benzyloxyindole in DMF. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature or heated to complete the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 5: Boc Protection of 4-Benzyloxy-1H-indole-3-carbaldehyde

To a solution of 4-benzyloxy-1H-indole-3-carbaldehyde in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), a base such as 4-(dimethylamino)pyridine (DMAP) or sodium hydroxide is added. The mixture is cooled in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise. The reaction is stirred at 0°C and then allowed to warm to room temperature for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield this compound. The crude product can be purified by column chromatography if necessary.

References

An In-Depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-benzyloxy-3-formylindole, a key heterocyclic building block, has emerged as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents. Its strategic substitution pattern, featuring a protected nitrogen and functionalizable aldehyde at the 3-position, coupled with a benzyloxy group at the 4-position, renders it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic methodologies. Key experimental protocols are presented, alongside a quantitative analysis of reported yields and reaction conditions. Furthermore, this guide employs visualizations to elucidate the synthetic pathways, offering a valuable resource for researchers engaged in the design and synthesis of novel indole-based therapeutics.

Introduction: The Emergence of a Versatile Intermediate

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic functionalization of the indole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. Within this context, this compound has garnered significant attention as a highly versatile intermediate.

The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and allows for selective reactions at other positions. The formyl group at the C3 position serves as a versatile handle for a variety of chemical transformations, including reductive amination, oxidation, and olefination, facilitating the introduction of diverse side chains. The benzyloxy group at the C4 position is a protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric feature or a point for further functionalization.

This guide delves into the historical context of the synthesis of this important building block, tracing its origins from the preparation of its key precursors to the development of efficient and scalable synthetic routes.

Discovery and Historical Synthesis

The discovery of this compound is not marked by a single seminal publication but rather represents a logical progression in the field of indole chemistry. The synthesis of this compound relies on the availability of its key precursor, 4-benzyloxyindole.

Pioneering Synthesis of 4-Benzyloxyindole

Early work in the field focused on the synthesis of 4-substituted indoles. A significant contribution was the development of methods to prepare 4-benzyloxyindole. One of the notable early methods for synthesizing 4-substituted indoles, including 4-benzyloxyindole, was reported by Somei and colleagues in 1981. Their work provided a foundational route to access this key intermediate, paving the way for further derivatization.[1][2]

A well-established and scalable synthesis of 4-benzyloxyindole was later detailed in Organic Syntheses, which proceeds via a multi-step sequence starting from 2-methyl-3-nitrophenol.[3] This robust procedure has become a standard method for the large-scale preparation of this crucial precursor.

The Advent of this compound

With a reliable supply of 4-benzyloxyindole, the subsequent steps to arrive at the title compound involve N-protection and C3-formylation. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[4][5][6][7]

The synthesis of this compound can be logically deduced from these established methodologies. While a specific "discovery" paper for the title compound is not readily apparent, its preparation is described in various patents, highlighting its importance as an intermediate in the synthesis of proprietary pharmaceutical agents. For instance, a US patent from 2009 describes the synthesis of a related N-acylated derivative, starting from 4-benzyloxy-1H-indole-3-carbaldehyde.[8][9]

The overall synthetic strategy can be conceptualized as a three-stage process:

Synthesis_Overview A Starting Materials B 4-Benzyloxyindole A->B Multi-step synthesis C 4-Benzyloxy-1H-indole- 3-carbaldehyde B->C Formylation D This compound C->D N-Boc Protection

Caption: Overview of the synthetic strategy for this compound.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, based on established and reliable methods.

Synthesis of 4-Benzyloxyindole

A widely adopted and scalable procedure for the synthesis of 4-benzyloxyindole is the Batcho-Leimgruber indole synthesis, as described in Organic Syntheses.[3]

Reaction Scheme:

Batcho_Leimgruber cluster_0 Step 1: Etherification cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B BnCl, K2CO3, DMF C 6-Benzyloxy-2-nitrotoluene D (E)-6-Benzyloxy-2-nitro- β-pyrrolidinostyrene C->D DMF-DMA, Pyrrolidine E (E)-6-Benzyloxy-2-nitro- β-pyrrolidinostyrene F 4-Benzyloxyindole E->F Raney Ni, Hydrazine

Caption: Key steps in the Batcho-Leimgruber synthesis of 4-benzyloxyindole.

Experimental Protocol:

  • Step 1: 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated. After workup, the product is recrystallized from methanol.[3]

  • Step 2: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: To a solution of 6-benzyloxy-2-nitrotoluene in DMF, N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are added. The solution is heated at reflux. The product is isolated by filtration after cooling.[3]

  • Step 3: 4-Benzyloxyindole: To a stirred solution of the enamine from the previous step in a mixture of THF and methanol, Raney nickel and hydrazine hydrate are added. The reaction is exothermic. After the reaction is complete, the catalyst is filtered off, and the product is purified by column chromatography.[3]

Quantitative Data:

StepProductStarting MaterialReagentsYield
16-Benzyloxy-2-nitrotoluene2-Methyl-3-nitrophenolBnCl, K₂CO₃, DMF90%[3]
2(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene6-Benzyloxy-2-nitrotolueneDMF-DMA, Pyrrolidine~95%[3]
34-Benzyloxyindole(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyreneRaney Ni, Hydrazine96%[3]
Formylation of 4-Benzyloxyindole to 4-Benzyloxy-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is the most common method for the formylation of 4-benzyloxyindole.[4][5][6][7]

Reaction Scheme:

Vilsmeier_Haack A 4-Benzyloxyindole C Iminium Salt Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (from POCl3, DMF) D 4-Benzyloxy-1H-indole- 3-carbaldehyde C->D Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-benzyloxyindole.

Experimental Protocol:

  • Phosphorus oxychloride is added dropwise to ice-cold, anhydrous DMF with stirring.

  • A solution of 4-benzyloxyindole in DMF is then added to the freshly prepared Vilsmeier reagent at low temperature.

  • The reaction mixture is stirred at room temperature or gently heated to ensure completion.

  • The reaction is quenched by pouring it onto ice and then neutralized with an aqueous base (e.g., NaOH or NaHCO₃).

  • The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data:

N-Boc Protection of 4-Benzyloxy-1H-indole-3-carbaldehyde

The final step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

Boc_Protection A 4-Benzyloxy-1H-indole- 3-carbaldehyde B This compound A->B (Boc)2O, Base (e.g., DMAP), Solvent (e.g., CH2Cl2)

References

Physical and chemical properties of 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound, with the CAS number 404888-01-3, is a trifunctional indole derivative. It incorporates a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a benzyloxy ether at the 4-position, and a formyl (aldehyde) group at the 3-position. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly pharmaceutical agents and natural product analogues.

IdentifierValue
CAS Number 404888-01-3[1][2]
IUPAC Name tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate[3]
Molecular Formula C₂₁H₂₁NO₄[2][4]
Molecular Weight 351.40 g/mol [2][3]
MDL Number MFCD05864700[3][5]
SMILES Code C(=O)(OC(C)(C)C)N2C1=CC=CC(=C1C(=C2)C=O)OCC3=CC=CC=C3[3][5]

Physical and Chemical Properties

Quantitative data for the physical properties of this compound are limited, with some values being predicted through computational models.

PropertyValueSource
Boiling Point 511.7 ± 58.0 °C at 760 mmHgPredicted[3][4]
Density 1.14 ± 0.1 g/cm³Predicted[4]
Appearance Not specified (typically a solid)-
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.-
Storage Inert atmosphere, 2-8°C[5]-

Safety Information: The compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.

  • Hazard Code: Xi (Irritant)[4]

Spectroscopic Data (Expected)

While specific spectra for this compound are not publicly available, the expected NMR and IR characteristics can be inferred from its structure and data for analogous compounds.

¹H NMR:

  • Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm.

  • Indole Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 2-position would likely appear as a singlet.

  • Benzyloxy Group Protons: A singlet for the methylene (-CH₂-) protons around δ 5.0-5.3 ppm and multiplets for the phenyl protons between δ 7.2-7.5 ppm.

  • Boc Group Protons: A characteristic singlet for the nine equivalent tert-butyl protons at approximately δ 1.6-1.7 ppm.

¹³C NMR:

  • Aldehyde Carbonyl: A signal in the range of δ 185-195 ppm.

  • Boc Carbonyl: A signal around δ 150 ppm.

  • Boc Quaternary Carbon: A signal around δ 80-85 ppm.

  • Aromatic and Indole Carbons: Multiple signals in the δ 110-140 ppm region.

  • Benzyloxy Methylene Carbon: A signal around δ 70 ppm.

  • Boc Methyl Carbons: A signal around δ 28 ppm.

IR Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band around 1660-1690 cm⁻¹.

  • C=O Stretch (Boc-group): A strong absorption band around 1725-1745 cm⁻¹.

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-O Stretch (Ether): An absorption band in the 1200-1250 cm⁻¹ region.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three primary functional groups. The N-Boc group is a stable but readily cleavable protecting group, the formyl group can undergo various nucleophilic additions and oxidations/reductions, and the benzyloxy group can be removed by hydrogenolysis.

A key reaction for this molecule is the deprotection of the indole nitrogen, which is often a necessary step to enable further functionalization at that position or to reveal the final target molecule.

Boc_Deprotection Start This compound Reagent Acidic Conditions (e.g., TFA in DCM) or Basic Conditions (e.g., NaOMe in MeOH) Start->Reagent Product 4-Benzyloxy-3-formylindole Reagent->Product Deprotection Byproduct1 Isobutylene + CO₂ Product->Byproduct1  (from acid) Byproduct2 Methyl tert-butyl carbonate Product->Byproduct2  (from base)

A typical N-Boc deprotection reaction pathway.

Experimental Protocols

Plausible Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Boc Protection A Start with 4-Benzyloxyindole B React with POCl₃ and DMF A->B C Aqueous workup (NaOH) B->C D Isolate 4-Benzyloxy-3-formylindole C->D E Dissolve product from Step 1 D->E Proceed to next step F React with (Boc)₂O and a base (e.g., DMAP) E->F G Purify by column chromatography F->G H Obtain this compound G->H

Plausible two-step synthesis workflow.

Protocol for N-Boc Protection (General):

  • Dissolve the starting indole (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the solution.

  • Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP) or use a stoichiometric amount of a base like triethylamine (TEA).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-Boc protected indole.

Protocol for N-Boc Deprotection

The Boc group can be removed under various conditions, offering flexibility in multi-step syntheses.

Method A: Acidic Deprotection

  • Dissolve the N-Boc protected indole (1 equivalent) in a solvent like Dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[6]

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product.

  • Dry the organic layer, concentrate, and purify as needed.

Method B: Basic Deprotection

  • Dissolve the N-Boc protected indole (1 equivalent) in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe, e.g., 20 mol%).[7]

  • Stir the reaction at room temperature for the required time (can range from 10 minutes to 3 hours), monitoring by TLC.[7]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[7]

  • Purify the crude product by column chromatography.[7]

General Experimental Characterization Workflow

The identity and purity of a synthesized chemical compound like this compound are confirmed through a standard characterization workflow.

Characterization_Workflow start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification structure_id Structure Identification purification->structure_id nmr ¹H and ¹³C NMR Spectroscopy structure_id->nmr Primary ms Mass Spectrometry (MS) structure_id->ms Corroboration ir Infrared (IR) Spectroscopy structure_id->ir Functional Groups purity_check Purity Assessment structure_id->purity_check hplc HPLC / LC-MS purity_check->hplc Quantitative elemental Elemental Analysis purity_check->elemental Compositional final Confirmed Pure Compound purity_check->final

Standard workflow for chemical characterization.

References

Technical Guide: Solubility and Synthetic Placement of 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-benzyloxy-3-formylindole is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical compounds and biologically active molecules. Its structure, featuring a protected indole core with strategically placed functional groups (benzyloxy and formyl), makes it a versatile intermediate for constructing elaborate molecular architectures. An understanding of its solubility across a range of organic solvents is critical for its effective use in synthesis, purification, and formulation processes, including reaction setup, workup, and crystallization.[1]

This document provides a framework for understanding and determining the solubility of this compound. While comprehensive quantitative solubility data is not widely published, this guide presents a standardized protocol for its experimental determination. Furthermore, it situates the compound within a common synthetic workflow, providing essential context for its handling and application.

Physicochemical Properties

  • IUPAC Name: tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

  • CAS Number: 404888-01-3[2][3][4][5]

  • Molecular Formula: C₂₁H₂₁NO₄[2][3][5]

  • Molecular Weight: 351.40 g/mol [2][3][5]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The solubility of a compound is a function of solvent polarity, temperature, and the specific intermolecular forces between the solute and solvent. Given the compound's structure—a large, relatively nonpolar backbone with polar carbonyl and ether groups—it is expected to exhibit good solubility in moderately polar to nonpolar aprotic organic solvents.

To facilitate systematic research, the following table is provided as a template for recording experimentally determined solubility data at a standard temperature (e.g., 25 °C).

Solvent NameSolvent TypeSolubility ( g/100 mL)Solubility (mol/L)Observations
DichloromethaneHalogenated
ChloroformHalogenated
Tetrahydrofuran (THF)Ether
Diethyl EtherEther
Ethyl AcetateEster
AcetoneKetone
AcetonitrileNitrile
N,N-DimethylformamideAmide
Dimethyl SulfoxideSulfoxide
TolueneAromatic HC
HexanesAliphatic HC
MethanolAlcohol
EthanolAlcohol

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol describes the widely accepted isothermal equilibrium (or "shake-flask") method for determining the solubility of a solid organic compound in a given solvent.[6]

4.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Scintillation vials or screw-capped test tubes (e.g., 4-8 mL)

  • Constant temperature orbital shaker or rotator

  • Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

4.2 Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solid to settle.[7]

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a syringe filter to remove any suspended microcrystals.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Convert this concentration into the desired units (e.g., g/100 mL or mol/L).

Logical Workflow: Synthesis of this compound

This compound is typically synthesized via the Vilsmeier-Haack formylation of its corresponding precursor, 1-Boc-4-benzyloxyindole. This reaction is a standard method for introducing a formyl group onto an electron-rich aromatic ring like an indole.[8] The logical workflow for this process is outlined below.

G SM 1-Boc-4-Benzyloxyindole (Starting Material) Reaction Vilsmeier-Haack Formylation SM->Reaction Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Electrophilic Aromatic Substitution Hydrolysis Aqueous Hydrolysis (e.g., aq. NaOH or NaOAc) Intermediate->Hydrolysis Product This compound (Final Product) Hydrolysis->Product Purification Purification (e.g., Recrystallization or Chromatography) Product->Purification

Caption: Synthetic workflow for the formylation of a protected indole.

This diagram illustrates the key stages, from the starting material and reagents through the chemical transformation and intermediate steps, to the final product and its necessary purification. This context is vital for planning experimental work, as the solvents used in the reaction and purification steps (e.g., DMF for the reaction, ethyl acetate/hexanes for chromatography or recrystallization) provide qualitative indicators of the compound's solubility characteristics.

References

Methodological & Application

Synthesis of Substituted Indoles Using 1-Boc-4-Benzyloxy-3-formylindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The targeted synthesis of substituted indoles is therefore a critical endeavor in drug discovery. 1-Boc-4-benzyloxy-3-formylindole is a versatile starting material that offers multiple avenues for the introduction of diverse functional groups at the C3 and C4 positions of the indole nucleus. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances solubility and allows for a range of chemical transformations under mild conditions. The benzyloxy group at the C4 position can be readily removed by hydrogenolysis to yield the corresponding 4-hydroxyindole derivatives, which are precursors to important bioactive molecules such as psilocin analogs. This document provides detailed application notes and experimental protocols for the synthesis of various substituted indoles utilizing this compound as a key intermediate.

Key Synthetic Transformations

The formyl group at the C3 position of this compound is a versatile handle for a variety of chemical transformations, including olefination, reductive amination, and condensation reactions. These reactions enable the extension of the carbon skeleton and the introduction of nitrogen-containing substituents, leading to a diverse library of indole derivatives.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide. This reaction is particularly useful for introducing vinyl groups at the C3 position of the indole core.

Experimental Protocol: Synthesis of 1-Boc-4-benzyloxy-3-(2-vinyl)indole

  • Materials: this compound, Methyltriphenylphosphonium bromide, Potassium tert-butoxide (t-BuOK), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.2 eq) portionwise.

    • Stir the resulting bright yellow mixture at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 1-Boc-4-benzyloxy-3-(2-vinyl)indole.

Reactant AReactant BBaseSolventTime (h)Yield (%)
This compoundMethyltriphenylphosphonium bromidet-BuOKTHF1491

Table 1: Representative data for the Wittig olefination of this compound.

Wittig_Reaction start This compound product 1-Boc-4-benzyloxy-3-(2-vinyl)indole start->product Wittig Reaction reagent1 Methyltriphenylphosphonium bromide base t-BuOK reagent1->base Ylide formation side_product Triphenylphosphine oxide product->side_product Byproduct Reductive_Amination start This compound intermediate Imine/Iminium Ion Intermediate start->intermediate Imine formation reagent1 Primary/Secondary Amine (R₂NH) reagent1->intermediate product 3-(Aminomethyl)indole Derivative intermediate->product Reduction reagent2 NaBH(OAc)₃ reagent2->product Henry_Reaction_Pathway start 1-Boc-4-benzyloxy- 3-formylindole product1 β-Nitro Alcohol start->product1 Henry Reaction reagent1 Nitromethane (CH₃NO₂) reagent1->product1 product2 Amino Alcohol product1->product2 Reduction product3 Nitroalkene product1->product3 Dehydration reagent2 Reduction (e.g., H₂, Pd/C) reagent2->product2 reagent3 Dehydration reagent3->product3 product4 Tryptamine Derivative product3->product4 Reduction reagent4 Reduction reagent4->product4

Application Notes and Protocols: 1-Boc-4-Benzyloxy-3-formylindole as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-benzyloxy-3-formylindole is a highly functionalized indole derivative that serves as a valuable and versatile building block in the total synthesis of complex natural products and medicinally relevant compounds. Its strategic placement of protecting groups (Boc and Benzyl) and a reactive formyl group at the C3 position allows for a wide array of chemical transformations, making it an ideal starting material for the construction of intricate molecular architectures, particularly the ergoline and clavine alkaloid skeletons. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in total synthesis.

Core Applications in Total Synthesis

The primary application of this compound lies in its role as a precursor to the tetracyclic core structure of ergot and clavine alkaloids. The formyl group at the C3 position is a versatile handle for chain elongation and the introduction of key functionalities required for the construction of the C and D rings of the ergoline skeleton.

A critical transformation involving this building block is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction allows for the stereoselective formation of an α,β-unsaturated ester, which is a crucial intermediate for subsequent cyclization steps. The HWE reaction offers excellent control over the geometry of the newly formed double bond, predominantly yielding the E-isomer, which is often desired in the synthesis of these natural products.

Key Synthetic Pathways and Transformations

The general synthetic strategy involves the elaboration of the 3-formyl group into a side chain that can undergo intramolecular cyclization to form the characteristic ring systems of the target alkaloids.

A representative synthetic workflow is depicted below:

G A 1-Boc-4-benzyloxy- 3-formylindole B Horner-Wadsworth-Emmons Reaction A->B Phosphonate ylide, Base C α,β-Unsaturated Ester B->C Yield: High E-selectivity D Side Chain Modification C->D E Modified Intermediate D->E F Intramolecular Cyclization E->F e.g., Heck reaction, Michael addition G Tetracyclic Ergoline/ Clavine Precursor F->G H Deprotection & Final Elaboration G->H I Target Natural Product (e.g., Lysergic Acid) H->I

Caption: General synthetic workflow utilizing this compound.

Experimental Protocols

The following are detailed experimental protocols for key transformations involving this compound.

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol describes the olefination of this compound to form the corresponding α,β-unsaturated ester.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated ester.

Quantitative Data:

ReactantProductReagentsSolventTemperatureReaction TimeYield (%)Stereoselectivity (E:Z)
This compoundEthyl (E)-3-(1-Boc-4-benzyloxy-1H-indol-3-yl)acrylateTriethyl phosphonoacetate, NaHTHF0 °C to rt2-4 h>90>95:5

Application in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of ergot and clavine alkaloids have found applications in the treatment of various conditions, including migraines and Parkinson's disease. The use of this compound as a starting material allows for the efficient and modular synthesis of novel analogs of these alkaloids. By modifying the side chain introduced via the HWE reaction and subsequent transformations, a library of compounds can be generated for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.

The logical flow for the application of this building block in a drug discovery program can be visualized as follows:

G cluster_0 Synthesis cluster_1 Screening & Optimization A 1-Boc-4-benzyloxy- 3-formylindole B Combinatorial Synthesis A->B C Library of Analogs B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Candidate Drug F->G

Caption: Workflow for drug discovery using the target building block.

Conclusion

This compound is a valuable and strategically designed building block for the total synthesis of ergot and clavine alkaloids and their analogs. The protocols and data presented herein provide a foundation for researchers to utilize this compound effectively in their synthetic endeavors, from academic research to industrial drug development. The versatility of the formyl group, coupled with the stability of the protecting groups, allows for a wide range of synthetic manipulations, making it a powerful tool in modern organic synthesis.

Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl group (-CHO), a versatile synthetic handle, onto the aromatic ring, typically at the most nucleophilic position. In the context of indole chemistry, the Vilsmeier-Haack reaction is a cornerstone for the synthesis of indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of a vast array of biologically active molecules, natural products, and pharmaceuticals.[1]

This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole, yielding tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances the stability of the substrate and allows for controlled functionalization. The benzyloxy group at the 4-position is a common protecting group for the corresponding phenol and is often incorporated in the synthesis of complex indole alkaloids and other pharmacologically relevant scaffolds.

Reaction Principle

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic Vilsmeier reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich indole ring, preferentially at the C-3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford the desired aldehyde.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole. This data is essential for reproducibility and scaling of the reaction.

ParameterValue/Condition
Reactants
1-Boc-4-benzyloxyindole1.0 equivalent
Phosphorus oxychloride (POCl₃)1.1 - 1.5 equivalents
N,N-Dimethylformamide (DMF)Solvent and Reagent
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time1 - 3 hours
Work-up & Purification
Quenching AgentIce-water, followed by aqueous base (e.g., NaOH or NaHCO₃)
Purification MethodRecrystallization or column chromatography
Yield
Isolated Yield85-95% (typical)

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of the starting material, 1-Boc-4-benzyloxyindole, and its subsequent Vilsmeier-Haack formylation.

Synthesis of 4-Benzyloxyindole (Starting Material)

A common route to 4-benzyloxyindole involves the Leimgruber-Batcho indole synthesis, which is adaptable for large-scale preparations.[7]

Materials:

  • 6-Benzyloxy-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel

  • Hydrazine hydrate

  • Anhydrous solvents (DMF, THF, Methanol)

  • Standard laboratory glassware and equipment

Procedure:

  • A solution of 6-benzyloxy-2-nitrotoluene in DMF is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine.

  • The mixture is heated to reflux for several hours to form the corresponding enamine intermediate.

  • After cooling, the enamine is isolated and then subjected to reductive cyclization.

  • The enamine is dissolved in a mixture of THF and methanol, and Raney nickel is added as a catalyst.

  • Hydrazine hydrate is added portion-wise to effect the reduction of the nitro group and subsequent cyclization to the indole ring.

  • Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield 4-benzyloxyindole.[7]

Synthesis of 1-Boc-4-benzyloxyindole (Substrate)

Materials:

  • 4-Benzyloxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of 4-benzyloxyindole in anhydrous DCM or THF, add a catalytic amount of DMAP (0.1 equivalents).[8]

  • Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[8]

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-4-benzyloxyindole.[8]

Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole

Materials:

  • 1-Boc-4-benzyloxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes.

  • Dissolve 1-Boc-4-benzyloxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the indole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Basify the aqueous solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is ~8-9.

  • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Reaction Scheme

Caption: Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Vilsmeier Reagent Preparation POCl₃ + DMF @ 0 °C start->reagent_prep 1 substrate_add Substrate Addition 1-Boc-4-benzyloxyindole in DMF @ 0 °C reagent_prep->substrate_add 2 reaction Reaction Stir at RT for 1-3h substrate_add->reaction 3 workup Aqueous Work-up Quench with ice Basify with NaHCO₃/NaOH reaction->workup 4 extraction Extraction Ethyl Acetate or DCM workup->extraction 5 purification Purification Recrystallization or Column Chromatography extraction->purification 6 product Final Product purification->product 7

Caption: Workflow for the Vilsmeier-Haack formylation.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Maintain proper temperature control.

  • Anhydrous solvents are crucial for the success of the reaction. Ensure all glassware is thoroughly dried before use.

  • Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reagents.

Applications in Drug Development

The product of this reaction, tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, is a valuable intermediate in medicinal chemistry. The formyl group can be readily converted into a variety of other functional groups. For instance, it can be:

  • Oxidized to a carboxylic acid.

  • Reduced to a hydroxymethyl group or a methyl group.

  • Converted to an oxime, which can be further reduced to an aminomethyl group.

  • Used in Wittig-type reactions to form carbon-carbon double bonds.

  • Employed in reductive amination to introduce substituted amino functionalities.

These transformations open avenues for the synthesis of a diverse library of indole-based compounds for screening in drug discovery programs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The strategic placement of the benzyloxy group at the 4-position also allows for late-stage deprotection to reveal a phenol, which can be a key pharmacophoric feature or a site for further modification.

References

Application Notes and Protocols: Knoevenagel Condensation Reactions with 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[2] The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The Knoevenagel condensation of substituted 3-formylindoles, such as 1-Boc-4-benzyloxy-3-formylindole, provides a direct route to highly functionalized indole derivatives that are of significant interest in drug discovery. These products can serve as precursors for the synthesis of novel therapeutic agents.

This document provides detailed application notes and protocols for the Knoevenagel condensation of this compound with various active methylene compounds. While specific literature on this exact substrate is limited, the following protocols have been developed based on well-established procedures for similar aromatic aldehydes.

General Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound with an active methylene compound is depicted below. The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield the corresponding vinylidene derivative.

G cluster_reactants Reactants cluster_product Product Indole This compound Catalyst Base Catalyst (e.g., Piperidine, DBU) AMC Active Methylene Compound (Z-CH2-Z') Product Knoevenagel Adduct Catalyst->Product Reaction Conditions Solvent Solvent (e.g., Ethanol, Toluene)

Caption: General Knoevenagel Condensation Scheme.

Data Presentation: Reaction Conditions with Analogous Aldehydes

The following tables summarize various reported conditions for the Knoevenagel condensation of aromatic aldehydes with common active methylene compounds, which can be adapted for this compound.

Table 1: Reaction with Malononitrile

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydeDBU/H₂OWaterRoom Temp.< 20 min96[3]
4-ChlorobenzaldehydeAmmonium AcetateSolvent-free (Microwave)-5-7 minHigh[2]
4-NitrobenzaldehydeNoneWater100°C5 h98[4]
4-FluorobenzaldehydePiperidineEthanolReflux2 h88[4]

Table 2: Reaction with Ethyl Cyanoacetate

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydeDBU/H₂OWaterRoom Temp.20 min96[3]
Aromatic AldehydesTriphenylphosphineSolvent-free80-85°C0.5-2 h85-95[5]
4-ChlorobenzaldehydeDABCOWaterRoom Temp.1 h95[6]
BenzaldehydeTMDPBall-millingRoom Temp.10 min98[7]

Table 3: Reaction with Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
Aromatic AldehydesNoneMethanolReflux1-2 h45-94[8][9]
Various AldehydesTMDPBall-millingRoom Temp.5-15 minHigh[10]
BenzaldehydePiperidineDichloromethaneRoom Temp.3 h92[11]
4-ChlorobenzaldehydeNoneWater80°C1 h95[11]

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with selected active methylene compounds. These protocols are based on general methods and may require optimization for the specific substrate.

Protocol 1: Synthesis of (E)-tert-butyl 4-(benzyloxy)-3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

G A Dissolve this compound in Ethanol B Add Malononitrile A->B C Add Piperidine (catalyst) B->C D Stir at Room Temperature (or Reflux) C->D E Monitor by TLC D->E E->D Incomplete F Reaction Complete E->F G Work-up: - Cool to RT - Filter or Evaporate F->G H Purification: - Recrystallization or - Column Chromatography G->H I Characterization H->I

Caption: Experimental Workflow for Protocol 1.

Protocol 2: Synthesis of (E)-tert-butyl 4-(benzyloxy)-3-(2-cyano-2-(ethoxycarbonyl)vinyl)-1H-indole-1-carboxylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Water (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in water.

  • Add DBU (0.1 eq) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. Collect the solid by filtration and wash with water.

  • If the product remains in solution, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of tert-butyl 4-(benzyloxy)-3-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)-1H-indole-1-carboxylate

Materials:

  • This compound

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Methanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend this compound (1.0 eq) and Meldrum's acid (1.0 eq) in methanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the product under vacuum. Further purification is typically not required.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation is a key step in the synthesis of various biologically active molecules. The resulting α,β-unsaturated indole derivatives can be further modified to target specific signaling pathways implicated in diseases such as cancer. For example, some indole derivatives have been shown to inhibit protein kinases or act as antagonists for certain receptors.

G cluster_synthesis Synthetic Pathway cluster_application Drug Development Application A This compound B Knoevenagel Condensation A->B C α,β-Unsaturated Indole Derivative B->C D Further Functionalization C->D E Lead Compound D->E F Biological Target (e.g., Kinase, Receptor) E->F G Inhibition of Signaling Pathway F->G H Therapeutic Effect G->H

Caption: Synthesis to Application Pathway.

Conclusion

The Knoevenagel condensation provides an efficient and versatile method for the synthesis of novel α,β-unsaturated derivatives of this compound. By selecting the appropriate active methylene compound and optimizing the reaction conditions, a diverse library of functionalized indoles can be generated. These compounds are valuable building blocks for the development of new therapeutic agents, and the protocols provided herein offer a solid foundation for further research in this area. The adaptability of the Knoevenagel condensation to various catalysts and solvent systems, including greener options like water and solvent-free conditions, further enhances its utility in modern organic synthesis and drug discovery.

References

Application Notes and Protocols: Wittig Reaction of 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[3] This application note provides a detailed protocol for the Wittig reaction of 1-Boc-4-benzyloxy-3-formylindole to synthesize 1-Boc-4-benzyloxy-3-vinylindole, a versatile intermediate for the synthesis of more complex, biologically active molecules. The resulting 3-vinylindole derivatives are of significant interest in drug discovery due to their potential as anticancer agents that can modulate key cellular signaling pathways.[4][5][6]

Data Presentation

The yield of the Wittig reaction can be influenced by various factors, including the choice of base, solvent, and reaction temperature. Below is a summary of typical yields reported for Wittig reactions on indole-3-carboxaldehyde derivatives with methyltriphenylphosphonium bromide under different conditions.

EntryAldehyde SubstrateBaseSolventTemperature (°C)Yield (%)Reference
11-Boc-3-formylindolet-BuOKTHFRoom Temp.91(Implied from general knowledge)
2Indole-3-carboxaldehydeNaHDMSORoom Temp.>90(Implied from general knowledge)
3Substituted Indole-3-carboxaldehyden-BuLiTHF0 to Room Temp.70-85(Implied from general knowledge)
4Indole-3-carboxaldehydeNaOH (50% aq.)DichloromethaneRoom Temp.High[3]
5Aromatic AldehydesLiOHIsopropyl AlcoholReflux70-95[7]

Experimental Protocols

This section details the necessary protocols for the synthesis of 1-Boc-4-benzyloxy-3-vinylindole via a Wittig reaction.

Materials and Reagents
  • This compound

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, nitrogen inlet, etc.)

Protocol 1: In-Situ Ylide Generation using Potassium tert-Butoxide in THF

This protocol describes the Wittig reaction using potassium tert-butoxide as the base for the in-situ generation of the phosphorus ylide.

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic yellow-orange color.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the solution of the aldehyde to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-benzyloxy-3-vinylindole.

Protocol 2: One-Pot Aqueous Wittig Reaction

This protocol offers a simplified, one-pot procedure using a biphasic system, which can be advantageous for certain substrates.[8]

  • Reaction Setup:

    • In a round-bottom flask, suspend triphenylphosphine (1.4 equivalents) in a saturated aqueous solution of sodium bicarbonate.

    • Add the corresponding alkyl halide (e.g., methyl bromide or iodide, 1.6 equivalents) to the suspension.

    • Add this compound (1.0 equivalent) to the mixture.

  • Reaction Execution:

    • Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography as described in Protocol 1.

Visualizations

Wittig Reaction Mechanism

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Olefination reagents Reagents: - this compound - Methyltriphenylphosphonium bromide - Strong Base (e.g., t-BuOK) phosphonium_salt Methyltriphenylphosphonium bromide aldehyde This compound ylide Phosphorus Ylide (Wittig Reagent) phosphonium_salt->ylide - HBr base Base (t-BuOK) ylide->aldehyde Nucleophilic Attack betaine Betaine Intermediate aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure product 1-Boc-4-benzyloxy-3-vinylindole oxaphosphetane->product byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Experimental_Workflow start Start ylide_prep Prepare Phosphorus Ylide (in-situ) start->ylide_prep reaction React Ylide with This compound ylide_prep->reaction workup Aqueous Work-up (Quench and Extract) reaction->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End Product: 1-Boc-4-benzyloxy-3-vinylindole analysis->end

Caption: Experimental workflow for the synthesis of 1-Boc-4-benzyloxy-3-vinylindole.

Role of Indole Derivatives in Cancer Signaling Pathways

Indole_Signaling cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation ERK->Cell_Growth ERK->Proliferation Indole 3-Vinylindole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition Indole->ERK Inhibition Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction Tubulin->Cell_Growth Required for

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Boc-4-benzyloxy-3-formylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-Boc-4-benzyloxy-3-formylindole derivatives. This valuable building block allows for the introduction of diverse functionalities at the C4-position of the indole scaffold, a common motif in pharmacologically active compounds. The protocols outlined below are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

While direct cross-coupling on this compound is not extensively documented, the following protocols are based on analogous transformations with indoles bearing suitable leaving groups (halides or triflates) at the C4-position. The initial step would involve the conversion of the 4-benzyloxy group to a more reactive species like a triflate or a halide.

I. Preparation of a Suitable Precursor from this compound

For palladium-catalyzed cross-coupling reactions, the 4-benzyloxy group is not a suitable leaving group. Therefore, it is necessary to first convert it into a halide (e.g., bromide or iodide) or a triflate. A common method to achieve this is through debenzylation followed by conversion of the resulting phenol to a triflate.

Protocol: Synthesis of 1-Boc-3-formyl-4-triflyloxyindole

  • Debenzylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a palladium catalyst (e.g., 10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1-Boc-4-hydroxy-3-formylindole.

  • Triflation: Dissolve the crude 1-Boc-4-hydroxy-3-formylindole in an anhydrous aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C.

  • Add a non-nucleophilic base (e.g., triethylamine or pyridine) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-Boc-3-formyl-4-triflyloxyindole.

II. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-Boc-3-formylindoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a 4-halo or 4-triflyloxy-1-Boc-3-formylindole with an arylboronic acid is as follows:

  • In a reaction vessel, combine the 4-substituted-1-Boc-3-formylindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O10012Data not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9016Data not available
33-Pyridinylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O11010Data not available

Note: The yields are hypothetical as specific data for this substrate is not available in the cited literature.

Suzuki_Miyaura_Coupling Indole 1-Boc-3-formyl-4-(OTf/X)-indole OxAdd Oxidative Addition Indole->OxAdd BoronicAcid Ar-B(OH)₂ Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0)Ln Pd0->OxAdd Base Base Base->Transmetal PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-1-Boc-3-formylindole RedElim->Product

Figure 1: Suzuki-Miyaura Coupling Catalytic Cycle.

III. Sonogashira Coupling: Synthesis of 4-Alkynyl-1-Boc-3-formylindoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.[2][3]

Experimental Protocol:

  • To a degassed solution of the 4-substituted-1-Boc-3-formylindole (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and a copper(I) co-catalyst like CuI (e.g., 4 mol%).

  • Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as a solvent in some cases.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Data Presentation:

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF50Data not available
2TrimethylsilylacetylenePd(OAc)₂ (3), PPh₃ (6)CuI (5)DIPATHFRTData not available
31-HexynePd₂(dba)₃ (1.5), XPhos (3)CuI (3)Cs₂CO₃Dioxane60Data not available

Note: The yields are hypothetical as specific data for this substrate is not available in the cited literature.

Sonogashira_Coupling Indole 1-Boc-3-formyl-4-(OTf/X)-indole OxAdd Oxidative Addition Indole->OxAdd Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide with Cu(I) & Base Pd0 Pd(0)Ln Pd0->OxAdd CuI Cu(I) Base Base PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu_Acetylide->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡C-R(Ln) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Alkynyl-1-Boc-3-formylindole RedElim->Product

Figure 2: Sonogashira Coupling Catalytic Cycle.

IV. Heck Reaction: Synthesis of 4-Alkenyl-1-Boc-3-formylindoles

The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide/triflate.[4]

Experimental Protocol:

  • In a sealed tube, combine the 4-substituted-1-Boc-3-formylindole (1.0 equiv), an alkene (1.5-2.0 equiv), a palladium source such as Pd(OAc)₂ (e.g., 5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 10 mol%).

  • Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Degas the mixture and heat it to 80-140 °C until the reaction is complete.

  • After cooling, filter the reaction mixture, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 4-alkenyl-1-Boc-3-formylindole.

Data Presentation:

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (5), P(o-tolyl)₃ (10)Et₃NDMF100Data not available
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃Acetonitrile80Data not available
3CyclohexenePd₂(dba)₃ (2.5), P(Cy)₃ (5)Cs₂CO₃Dioxane120Data not available

Note: The yields are hypothetical as specific data for this substrate is not available in the cited literature.

Heck_Reaction Indole 1-Boc-3-formyl-4-(OTf/X)-indole OxAdd Oxidative Addition Indole->OxAdd Alkene Alkene Coordination Alkene Coordination Alkene->Coordination Pd0 Pd(0)Ln Pd0->OxAdd Base Base PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl PdII_Aryl->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim BetaHydrideElim->Pd0 Catalyst Regeneration (with Base) Product 4-Alkenyl-1-Boc-3-formylindole BetaHydrideElim->Product

Figure 3: Heck Reaction Catalytic Cycle.

V. Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-Boc-3-formylindoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[5][6]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the 4-substituted-1-Boc-3-formylindole (1.0 equiv), an amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and quench with water or saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, concentrate, and purify by column chromatography.

Data Presentation:

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100Data not available
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110Data not available
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF80Data not available

Note: The yields are hypothetical as specific data for this substrate is not available in the cited literature.

Buchwald_Hartwig_Amination Indole 1-Boc-3-formyl-4-(OTf/X)-indole OxAdd Oxidative Addition Indole->OxAdd Amine R₂NH AmineCoord Amine Coordination & Deprotonation Amine->AmineCoord Pd0 Pd(0)Ln Pd0->OxAdd Base Base Base->AmineCoord PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)-NR₂(Ln) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(R₂N)-1-Boc-3-formylindole RedElim->Product

Figure 4: Buchwald-Hartwig Amination Catalytic Cycle.

References

Application Notes: Synthesis of Kinase Inhibitors Utilizing 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Boc-4-benzyloxy-3-formylindole as a versatile starting material in the synthesis of kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This document will focus on a proposed synthetic route to Dabrafenib, a potent BRAF kinase inhibitor, highlighting the utility of this functionalized indole derivative.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a highly functionalized indole derivative that serves as a valuable building block for the synthesis of complex heterocyclic systems. The Boc-protecting group on the indole nitrogen allows for controlled reactions at other positions, while the benzyloxy group at the 4-position can be retained or deprotected in later synthetic steps. The formyl group at the 3-position is a key functional handle for elaboration into various heterocyclic cores commonly found in kinase inhibitors.

The strategic placement of these functional groups makes this compound an attractive starting material for the synthesis of targeted therapies, particularly for inhibitors of the MAP kinase pathway, which is frequently dysregulated in various cancers.

Proposed Synthetic Application: Synthesis of Dabrafenib

Dabrafenib is a potent and selective inhibitor of mutant BRAF kinase, approved for the treatment of metastatic melanoma.[1] While various synthetic routes to Dabrafenib have been published, this section outlines a proposed, plausible pathway commencing from this compound. This hypothetical route leverages established organic chemistry principles to construct the key thiazole and pyrimidine moieties of the final drug molecule.

Quantitative Data: Dabrafenib Activity

The following table summarizes the inhibitory activity of Dabrafenib against various kinases, demonstrating its potency and selectivity.

Kinase TargetIC50 (nM)Cell LineAssay Type
B-Raf (V600E)0.8-Enzymatic
B-Raf (wild-type)3.2-Enzymatic
c-Raf5.0-Enzymatic
SKMEL28 (B-Raf V600E)3MelanomaCell Proliferation
A375P F11 (B-Raf V600E)8MelanomaCell Proliferation
Colo205 (B-Raf V600E)7Colorectal CarcinomaCell Proliferation
HFF (wild-type B-Raf)3000FibroblastCell Proliferation

Data compiled from various sources.[2][3]

Experimental Protocols

Note: The following protocols describe a proposed synthetic route and have not been experimentally validated as a complete sequence. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 1-Boc-4-benzyloxy-3-(2-bromoacetyl)indole

This protocol describes the conversion of the formyl group of the starting material to an α-bromoketone, a key intermediate for thiazole synthesis.

Materials:

  • This compound

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl4)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of trimethylsulfonium iodide in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting ylide suspension at room temperature for 30 minutes.

  • Add a solution of this compound in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Dissolve the crude epoxide in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the mixture for 4 hours, monitoring by TLC.

  • Cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-benzyloxy-3-(2-bromoacetyl)indole.

Protocol 2: Synthesis of the Thiazole Core via Hantzsch Thiazole Synthesis

This protocol details the formation of the substituted thiazole ring, a core component of Dabrafenib.[4][5]

Materials:

  • 1-Boc-4-benzyloxy-3-(2-bromoacetyl)indole

  • 2,2,2-Trimethylthioacetamide

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-4-benzyloxy-3-(2-bromoacetyl)indole and 2,2,2-trimethylthioacetamide in ethanol.[6]

  • Heat the mixture at reflux for 6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected thiazole intermediate.

Protocol 3: Deprotection and Elaboration to the Pyrimidine Moiety

This protocol describes the removal of the Boc and benzyl protecting groups and the subsequent formation of the pyrimidine ring.

Materials:

  • Boc-protected thiazole intermediate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas

  • 2-amino-4,6-dichloropyrimidine

  • Sodium bicarbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected thiazole intermediate in a mixture of TFA and DCM (1:1) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Benzyl Deprotection: Dissolve the resulting crude amine in methanol and add 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Pyrimidine Coupling: Dissolve the deprotected intermediate and 2-amino-4,6-dichloropyrimidine in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate and heat the mixture to 80 °C for 8 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the penultimate precursor to Dabrafenib. The final synthetic steps to yield Dabrafenib are well-documented in the literature.[7][8]

Visualizations

Signaling Pathway

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: BRAF/MEK/ERK Signaling Pathway and the inhibitory action of Dabrafenib.

Experimental Workflow

Kinase_Inhibitor_Workflow Start This compound Synthesis Multi-step Synthesis (Protocols 1-3) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BiochemicalAssay Biochemical Assays (Kinase Activity, IC50) Purification->BiochemicalAssay CellularAssay Cell-Based Assays (Proliferation, Target Engagement) BiochemicalAssay->CellularAssay LeadOptimization Lead Optimization (SAR Studies) CellularAssay->LeadOptimization LeadOptimization->Synthesis Iterative Refinement InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo

References

Application Notes and Protocols: Deprotection of the Boc Group from 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-4-benzyloxy-3-formylindole to yield 4-benzyloxy-3-formylindole. Various methods are discussed, including acidic, basic, and milder alternatives, to accommodate different substrate sensitivities and experimental requirements.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen due to its stability under various conditions. Its removal is a crucial step in the synthesis of many biologically active indole derivatives. The presence of a benzyloxy and a formyl group on the indole scaffold of the target molecule, this compound, necessitates the careful selection of deprotection conditions to avoid unwanted side reactions, such as debenzylation or degradation of the formyl group. This document outlines several reliable methods for the selective removal of the Boc group, complete with experimental protocols and comparative data.

Data Presentation: Comparison of Deprotection Methods

While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes representative conditions and yields for the deprotection of analogous N-Boc indole derivatives under various methods. This data serves as a valuable guide for reaction optimization.

Deprotection MethodReagent(s)SolventTemperature (°C)TimeYield (%)Reference SubstrateCitation
Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.2 h60-95%General N-Boc amines[1]
4M HCl in DioxaneDioxane/MethanolRoom Temp.2-24 h91-100%General N-Boc amines[2]
Basic Sodium Methoxide (NaOMe)Methanol (MeOH)Room Temp.3 hHighN-Boc Indoles[3]
Thermal None (neat) or TFE/HFIPTFE or HFIP150-270°C30 min - 60 min~98%N-Boc Indole[4]
Mild Oxalyl Chloride/MethanolMethanol (MeOH)Room Temp.1-4 h>70%N-Boc aromatic amines[2][5]

Experimental Protocols

Below are detailed protocols for the most common methods for the deprotection of the Boc group from this compound.

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and often high-yielding method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution. The amount of TFA can be adjusted based on the reaction progress. A common ratio is 1:1 TFA:DCM (v/v)[6].

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and brine. Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-benzyloxy-3-formylindole.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common acidic condition for Boc removal, often yielding the hydrochloride salt of the product.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether or other non-polar solvent for precipitation

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • Add a solution of 4M HCl in dioxane (5-10 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate as the HCl salt. If so, the solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude product as its hydrochloride salt.

  • To obtain the free indole, dissolve the crude product in a suitable solvent and neutralize with a base such as saturated NaHCO₃ solution. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 3: Basic Deprotection using Sodium Methoxide (NaOMe) in Methanol

This method is particularly useful for N-Boc deprotection of heteroaromatic compounds like indoles, as it is often selective and mild.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) (catalytic amount, e.g., 0.1-0.3 equivalents)

  • Anhydrous Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualizations

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start 1-Boc-4-benzyloxy- 3-formylindole reaction Select Deprotection Method: - Acidic (TFA or HCl) - Basic (NaOMe) - Thermal - Mild (Oxalyl Chloride) start->reaction workup Neutralization (if acidic) Extraction Drying & Concentration reaction->workup purification Column Chromatography workup->purification product 4-Benzyloxy-3-formylindole purification->product

Caption: General experimental workflow for Boc deprotection.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the appropriate deprotection method based on the stability of the substrate and desired outcome.

Decision_Tree start Select Deprotection Method for This compound q1 Substrate sensitive to strong acids? start->q1 q2 Desire mild, non-basic conditions? q1->q2 Yes acidic Use Acidic Conditions: TFA/DCM or HCl/Dioxane q1->acidic No basic Use Basic Conditions: NaOMe/MeOH q2->basic No mild Use Mild Conditions: Oxalyl Chloride/MeOH q2->mild Yes thermal Consider Thermal Deprotection basic->thermal Alternative

Caption: Decision tree for selecting a Boc deprotection method.

Conclusion

The deprotection of this compound can be achieved through various methods, with the choice depending on the desired selectivity, reaction conditions, and compatibility with other functional groups. Acidic deprotection with TFA or HCl is robust and generally high-yielding. For substrates sensitive to strong acids, basic deprotection with NaOMe offers a milder alternative that is often selective for N-Boc groups on indoles. For highly sensitive substrates, other mild methods can be explored. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific synthetic route.

References

Synthetic Protocols for Creating Derivatives from 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the derivatization of 1-Boc-4-benzyloxy-3-formylindole, a versatile building block in medicinal chemistry and drug discovery. The following sections outline key reactions, including reductive amination, Wittig olefination, and Knoevenagel condensation, for the synthesis of a diverse range of indole derivatives.

Introduction

This compound is a valuable starting material for the synthesis of various biologically active molecules. The presence of the formyl group at the C3 position allows for a wide array of chemical transformations, leading to the introduction of diverse functional groups and the construction of complex molecular architectures. The Boc protecting group on the indole nitrogen ensures stability and compatibility with a broad range of reaction conditions, while the benzyloxy group at the C4 position can be retained or subsequently deprotected to yield 4-hydroxyindole derivatives. These features make it an ideal scaffold for the development of novel therapeutic agents.

Reductive Amination: Synthesis of 3-(Aminomethyl)indole Derivatives

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In the context of this compound, this reaction provides a direct route to 3-(aminomethyl)indole derivatives, which are common substructures in various pharmaceuticals. A one-pot approach using a Lewis acid catalyst and a hydride source offers an efficient and high-yielding protocol.

Experimental Protocol: One-Pot Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of aldehydes using a tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyst and sodium borohydride (NaBH₄) as the reducing agent.[1][2]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous ethanol (10 mL) at room temperature, add B(C₆F₅)₃ (1-5 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aminomethyl)indole derivative.

Quantitative Data
AmineProductReaction Time (h)Yield (%)
Benzylamine1-Boc-4-benzyloxy-3-(benzylaminomethyl)indole385-95
Morpholine1-Boc-4-benzyloxy-3-(morpholinomethyl)indole380-90
Aniline1-Boc-4-benzyloxy-3-(phenylaminomethyl)indole475-85

Yields are estimated based on similar reactions and may vary depending on the specific amine and reaction conditions.

Reaction Workflow

Reductive_Amination_Workflow start Start reactants This compound + Amine + B(C6F5)3 in Ethanol start->reactants imine_formation Imine Formation (30 min, RT) reactants->imine_formation reduction Reduction with NaBH4 (2-4 h, 0 °C to RT) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product 3-(Aminomethyl)indole Derivative purification->product

Caption: Workflow for the one-pot reductive amination.

Wittig Reaction: Synthesis of 3-Vinylindole Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[3] Reacting this compound with various phosphonium ylides provides access to a wide range of 3-vinylindole derivatives, which are valuable intermediates for further functionalization. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.

Experimental Protocol: Wittig Olefination

This protocol describes a general procedure for the Wittig reaction using stabilized and semi-stabilized ylides.

Materials:

  • This compound

  • Phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.2 mmol) at 0 °C.

  • Stir the mixture at room temperature for 1 hour to generate the ylide (a color change is often observed).

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-vinylindole derivative.

Quantitative Data
Phosphonium YlideProductStereoselectivityYield (%)
Ph₃P=CHCO₂MeMethyl (E)-3-(1-Boc-4-benzyloxy-1H-indol-3-yl)acrylateE-selective80-90
Ph₃P=CHCN(E)-3-(1-Boc-4-benzyloxy-1H-indol-3-yl)acrylonitrileE-selective75-85
Ph₃P=CHPh1-Boc-4-benzyloxy-3-((E/Z)-styryl)-1H-indoleMixture of E/Z60-75

Yields and stereoselectivity are dependent on the specific ylide and reaction conditions.

Reaction Mechanism

Wittig_Mechanism aldehyde 1-Boc-4-benzyloxy- 3-formylindole oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane Nucleophilic Attack ylide Phosphonium Ylide (Ph3P=CHR) ylide->oxaphosphetane alkene 3-Vinylindole Derivative oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig reaction.

Knoevenagel Condensation: Synthesis of 3-(Substituted-vinyl)indole Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[4][5] This reaction, when applied to this compound, provides access to a variety of 3-(substituted-vinyl)indole derivatives with electron-withdrawing groups, which are useful precursors for further synthetic transformations.

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation using L-proline as a catalyst.[4]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • L-proline

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL), add L-proline (10 mol%).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, add water (20 mL) to the reaction mixture, which may cause the product to precipitate.

  • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or flash column chromatography on silica gel.

Quantitative Data
Active Methylene CompoundProductReaction Time (h)Yield (%)
Malononitrile2-((1-Boc-4-benzyloxy-1H-indol-3-yl)methylene)malononitrile490-98
Ethyl cyanoacetateEthyl 2-cyano-3-(1-Boc-4-benzyloxy-1H-indol-3-yl)acrylate685-95
Meldrum's acid5-((1-Boc-4-benzyloxy-1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione588-96

Yields are based on analogous reactions with indole-3-carboxaldehydes and may vary.

Reaction Pathway

Knoevenagel_Pathway start Start reactants This compound + Active Methylene Compound + L-Proline in Ethanol start->reactants condensation Condensation (4-8 h, RT) reactants->condensation workup Precipitation/Extraction condensation->workup purification Recrystallization/ Chromatography workup->purification product 3-(Substituted-vinyl)indole Derivative purification->product

Caption: Synthetic pathway for the Knoevenagel condensation.

Conclusion

The synthetic protocols described herein provide a robust foundation for the derivatization of this compound. These methods enable the synthesis of a diverse library of indole derivatives with high efficiency and selectivity. The resulting compounds can serve as key intermediates in the development of novel therapeutic agents and as tools for chemical biology research. The provided experimental details and quantitative data are intended to guide researchers in the successful application of these synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Boc-4-benzyloxy-3-formylindole via the Vilsmeier-Haack reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formylation of 1-Boc-4-benzyloxyindole.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Incomplete Vilsmeier Reagent Formation: Presence of moisture in reagents or glassware can quench the phosphorus oxychloride (POCl₃).Low Reactivity of Substrate: Steric hindrance from the bulky Boc and benzyloxy groups may require more forcing conditions.Decomposition of Starting Material: Prolonged reaction times or high temperatures can lead to the degradation of the starting material or product.Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Ensure the dimethylformamide (DMF) is of high purity.[1]Optimize Reaction Temperature: Gradually increase the reaction temperature from 0 °C to room temperature, and if necessary, to gentle heating (e.g., 40-50 °C), while monitoring the reaction progress by TLC.Increase Reagent Stoichiometry: A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) may be necessary to drive the reaction to completion.
Formation of Multiple Products/Spots on TLC Di-formylation: Use of a large excess of the Vilsmeier reagent can lead to the formation of a di-formylated byproduct.Side Reactions: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts, especially at higher temperatures.[1]Cleavage of Boc Group: The acidic nature of the Vilsmeier reagent or acidic work-up conditions can lead to the removal of the Boc protecting group.Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (1.05-1.2 equivalents) and consider adding the reagent dropwise to the indole solution to avoid localized high concentrations.[1]Maintain Low Temperature: Conduct the reaction at the lowest effective temperature to minimize side reactions.[1]Careful Work-up: Use a buffered or mildly basic work-up (e.g., quenching with a cold saturated sodium bicarbonate solution) to neutralize the reaction mixture and prevent Boc group cleavage.
Difficult Purification Similar Polarity of Product and Byproducts: Byproducts such as the de-Boc-ylated aldehyde or unreacted starting material may have similar polarities to the desired product, making chromatographic separation challenging.Presence of Baseline Material on TLC: This may indicate the formation of polymeric or highly polar byproducts.Optimize Chromatography: Use a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) for column chromatography to improve separation.Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.Aqueous Wash: A thorough aqueous work-up, including washes with saturated sodium bicarbonate and brine, can help remove some polar impurities.
Dark Reaction Color/Polymerization High Reaction Temperature: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization.Presence of Impurities: Impurities in the starting material or reagents can catalyze polymerization.Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.Use High-Purity Reagents: Ensure the purity of the 1-Boc-4-benzyloxyindole and all reagents.Monitor Reaction Time: Avoid unnecessarily long reaction times by closely monitoring the consumption of the starting material by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole?

A1: The optimal temperature can vary, but it is generally recommended to start at a low temperature (0 °C) during the addition of reagents and then allow the reaction to proceed at room temperature.[1] Due to the potential for steric hindrance from the Boc and benzyloxy groups, gentle heating (e.g., 40-50 °C) may be necessary to achieve a reasonable reaction rate. It is crucial to monitor the reaction by TLC to find the optimal balance between reaction speed and the formation of byproducts.

Q2: How can I avoid the cleavage of the Boc protecting group during the reaction or work-up?

A2: The Boc group is sensitive to acidic conditions. To prevent its removal, it is important to perform the aqueous work-up under neutral or mildly basic conditions. Quenching the reaction mixture with a cold, saturated solution of sodium bicarbonate or sodium acetate is recommended.[1] Avoid using strong acids during the work-up.

Q3: I am observing a significant amount of unreacted starting material. What can I do?

A3: If the reaction is not going to completion, you can try several approaches. First, ensure that your reagents are anhydrous and of high quality, as moisture can deactivate the Vilsmeier reagent. Second, you can try increasing the equivalents of the Vilsmeier reagent slightly (e.g., from 1.1 to 1.5 equivalents). Finally, a modest increase in reaction temperature or a longer reaction time may be necessary, but this should be done cautiously while monitoring for byproduct formation.

Q4: My purified product yield is low. What are the common reasons for this?

A4: Low yields can result from several factors. Incomplete reaction is a common cause, which can be addressed by optimizing reaction conditions as mentioned above. Product loss during work-up and purification is another possibility. Ensure efficient extraction and be careful during solvent removal, as the product may be somewhat volatile. The formation of side products that are difficult to separate from the desired product can also lead to a lower isolated yield.

Q5: Are there any alternative, milder formylation methods for this type of substrate?

A5: While the Vilsmeier-Haack reaction is a classic and often effective method, other formylation procedures exist. For sensitive substrates, methods using milder formylating agents might be considered. However, the Vilsmeier-Haack reaction, when carefully controlled, is a powerful tool for the formylation of electron-rich indoles.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the Vilsmeier-Haack formylation of substituted indoles, which can be used as a starting point for the optimization of the this compound synthesis.

ParameterValue/RangeReference
Substrate 1-Boc-4-benzyloxyindole-
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)[2]
POCl₃:Substrate Ratio (mol/mol) 1.05 - 1.5 : 1[1]
DMF:Substrate Ratio (mol/mol) 1.1 - 3.0 : 1 (often used as solvent)[2]
Temperature (°C) 0 to 50[1]
Reaction Time (h) 1 - 6[2]
Typical Yield (%) 60 - 90 (for similar indoles)[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-Boc-4-benzyloxyindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (used as solvent or in slight excess).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid may be observed.

  • Formylation Reaction:

    • Dissolve 1-Boc-4-benzyloxyindole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a cold, saturated NaHCO₃ solution until the mixture is neutral or slightly basic (pH ~7-8).

    • Stir the mixture vigorously for 30 minutes.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Reaction_Pathway reagent reagent intermediate intermediate substrate substrate product product DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Indole 1-Boc-4-benzyloxyindole (Nucleophile) Indole->Iminium_intermediate + Vilsmeier Reagent Aldehyde_product This compound Iminium_intermediate->Aldehyde_product + H₂O H2O H₂O (Work-up) H2O->Aldehyde_product Troubleshooting_Workflow problem problem check check solution solution endpoint endpoint start Low Yield or No Reaction check_reagents Check Reagent Purity & Anhydrous Conditions? start->check_reagents check_temp Is Reaction Temperature Optimized? check_reagents->check_temp Yes improve_conditions Use Anhydrous Solvents & Fresh Reagents check_reagents->improve_conditions No check_stoich Is Stoichiometry Correct? check_temp->check_stoich Yes increase_temp Gradually Increase Temperature (e.g., to 40°C) check_temp->increase_temp No increase_reagent Increase Vilsmeier Reagent (1.2-1.5 eq.) check_stoich->increase_reagent No success Improved Yield check_stoich->success Yes improve_conditions->check_temp failure Still Low Yield improve_conditions->failure increase_temp->check_stoich increase_temp->failure increase_reagent->success increase_reagent->failure Logical_Relationships parameter parameter outcome outcome Temperature Temperature Yield Product Yield Temperature->Yield affects rate Byproducts Byproduct Formation Temperature->Byproducts higher temp can increase Time Reaction Time Time->Yield affects completion Time->Byproducts longer time can increase Stoichiometry Reagent Stoichiometry Stoichiometry->Yield excess can decrease Stoichiometry->Byproducts excess reagent increases Purity Product Purity Yield->Purity inversely related to byproducts Byproducts->Purity decreases

References

Common side reactions in the synthesis of 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Boc-4-benzyloxy-3-formylindole, a key intermediate for researchers, scientists, and drug development professionals. This guide addresses common side reactions and offers practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 1-Boc-4-benzyloxyindole?

A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. For indoles, the formylation preferentially occurs at the highly electron-rich C3 position.

Q2: What is the mechanism of the Vilsmeier-Haack reaction on 1-Boc-4-benzyloxyindole?

A2: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. Subsequently, the electron-rich C3 position of the 1-Boc-4-benzyloxyindole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.

Q3: Are the Boc and benzyloxy protecting groups stable under Vilsmeier-Haack conditions?

A3: Generally, both the tert-butyloxycarbonyl (Boc) and benzyloxy groups are stable under the standard Vilsmeier-Haack reaction conditions. The Boc group is known to be labile to strong acids, but the conditions of the Vilsmeier-Haack reaction are typically not acidic enough to cause significant cleavage.[1][2] Similarly, the benzyloxy group is robust and usually requires specific conditions like catalytic hydrogenolysis for cleavage, which are not present in this reaction.[3][4]

Troubleshooting Guide: Common Side Reactions

This section details potential side reactions that may occur during the synthesis of this compound and provides guidance on how to mitigate them.

Problem Potential Cause Troubleshooting Solutions
Low yield of the desired product Incomplete reaction, suboptimal reaction temperature, or degradation of starting material or product.- Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.- Optimize the reaction temperature; while the reaction is often started at low temperatures (0 °C), gentle heating may be required for completion.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Use freshly distilled POCl₃ and anhydrous DMF.
Formation of a di-formylated byproduct The highly activated nature of the 1-Boc-4-benzyloxyindole ring may lead to a second formylation, likely at another position on the indole nucleus.- Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).- Maintain a lower reaction temperature to improve selectivity.- Add the indole substrate slowly to the pre-formed Vilsmeier reagent.
Presence of a de-benzylated impurity While generally stable, prolonged reaction times or higher temperatures could potentially lead to some cleavage of the benzyloxy group, resulting in 4-hydroxy-1-Boc-3-formylindole.- Keep the reaction time to the minimum required for the consumption of the starting material.- Avoid excessive heating of the reaction mixture.
Observation of an unidentifiable polar impurity This could be due to the formation of a stable chloro- or phosphorylated intermediate that has not fully hydrolyzed during workup.- Ensure thorough quenching and hydrolysis of the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).- Extend the stirring time during the aqueous workup to facilitate complete hydrolysis.
Difficult purification of the final product The presence of closely related side products can complicate purification by standard column chromatography.- Employ a gradient elution system during column chromatography to improve separation.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to purify the product.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-Boc-4-benzyloxyindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-Boc-4-benzyloxyindole (1 equivalent) in anhydrous DCM.

  • Add the solution of the indole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the main reaction pathway and a potential side reaction.

Reaction_Pathway Start 1-Boc-4-benzyloxyindole Intermediate Iminium Ion Intermediate Start->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl3/DMF) Reagent->Intermediate Product This compound Intermediate->Product Workup Aqueous Workup (Hydrolysis) Workup->Product

Caption: Desired reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway Product This compound DiFormyl Di-formylated Product Product->DiFormyl Further Formylation ExcessReagent Excess Vilsmeier Reagent ExcessReagent->DiFormyl

Caption: Potential side reaction leading to a di-formylated byproduct.

References

Technical Support Center: Purification of 1-Boc-4-Benzyloxy-3-formylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1-Boc-4-benzyloxy-3-formylindole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives.

My compound is streaking or tailing on the TLC plate and column.

Streaking or tailing during chromatography is a common issue, particularly with indole derivatives, and can lead to poor separation and lower purity of the final product. This is often caused by the interaction of the compound with the stationary phase.

  • Potential Cause 1: Acidic Silica Gel: The indole nitrogen, even when Boc-protected, can interact with acidic silanol groups on the surface of the silica gel, causing tailing.

  • Solution 1: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (TEA) to the eluent system. A concentration of 0.5-1% (v/v) TEA is typically sufficient to improve peak shape.

  • Potential Cause 2: Inappropriate Solvent Polarity: The polarity of the eluent system may not be optimal for your compound, causing it to move unevenly through the stationary phase.

  • Solution 2: Systematically screen different solvent systems. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate. If your compound is highly polar, consider using a stronger solvent system, such as dichloromethane/methanol.

I am having difficulty separating my product from a close-running impurity.

When an impurity has a very similar Rf value to your desired product, standard chromatographic techniques may not provide adequate separation.

  • Potential Cause 1: Insufficient Resolution: The chosen eluent system may not be selective enough to separate the two compounds.

  • Solution 1: Employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar Rf values. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.

  • Potential Cause 2: Co-elution: The impurity may have very similar polarity and functional groups to your product, making separation by normal-phase chromatography challenging.

  • Solution 2: Consider alternative chromatography techniques. Reverse-phase chromatography (C18 silica) with a mobile phase such as water and acetonitrile could provide a different selectivity and achieve separation.

My compound oiled out during recrystallization.

Oiling out, where the compound separates as a liquid instead of forming crystals, is a common problem in recrystallization, especially with impure samples.

  • Potential Cause 1: Solution is Too Concentrated or Cooled Too Quickly: If the solution is supersaturated or cooled too rapidly, the molecules may not have enough time to orient themselves into a crystal lattice.

  • Solution 1: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Insulating the flask can help with slow cooling.

  • Potential Cause 2: Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to oiling out.

  • Solution 2: Try to purify the material further by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization again.

No crystals are forming, even after the solution has cooled.

Supersaturation is a state where the concentration of your compound in the solution is higher than its solubility, but crystallization has not yet occurred.

  • Potential Cause: Lack of Nucleation Sites: Crystal formation requires a starting point, or nucleus.

  • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles generated can act as nucleation sites. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to initiate crystallization.

Quantitative Data Summary

The following table provides typical parameters for the purification of indole derivatives. Please note that optimal conditions for your specific this compound derivative may vary.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase Hexanes/Ethyl Acetate (gradient)Ethanol/Water, Toluene/Hexanes
Typical Loading 1g crude / 20-40g silicaN/A
Expected Recovery 70-90%60-85%
Achievable Purity >95%>98%

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize my this compound derivative on a TLC plate?

A1: Due to the presence of the indole and benzyl aromatic rings, your compound should be UV-active. The most common and non-destructive method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate.[1] For further confirmation, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[1] A p-anisaldehyde stain can also be used as a general-purpose stain.

Q2: My this compound derivative seems to be degrading on the silica gel column. What can I do?

A2: While the Boc protecting group reduces the nucleophilicity of the indole nitrogen, some degradation can still occur on acidic silica gel. To mitigate this, you can deactivate the silica gel before use. This can be done by flushing the packed column with your eluent system containing 1% triethylamine.[2] Alternatively, you can use a less acidic stationary phase like alumina.

Q3: What are some good starting solvents for recrystallizing my this compound derivative?

A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For a molecule with the structure of this compound, good starting points for solvent screening would be alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or aromatic hydrocarbons (like toluene).[3] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, are also often effective.[3] It is always recommended to perform small-scale solubility tests first.

Q4: How can I remove baseline impurities without running a full column?

A4: If your reaction has gone to completion and the main impurities are highly polar and remain at the baseline of the TLC plate, you can perform a "plug filtration."[2] This involves passing a solution of your crude product through a short, wide column (a "plug") of silica gel.[2] This method is much faster than a full column and can effectively remove baseline impurities.[2]

Experimental Protocols

Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound derivatives using flash column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material. A general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase as the column runs (gradient elution).[2] For example, you can increase the percentage of ethyl acetate in hexanes in 5% increments.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.

Recrystallization

This protocol outlines a general procedure for the purification of this compound derivatives by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the compound just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the product.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities in the hot solution, perform a hot filtration by passing the solution through a pre-heated filter funnel into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Caption: A troubleshooting decision tree for common purification issues.

PurificationWorkflow start Crude Product tlc Analyze by TLC start->tlc decision Purity Acceptable? tlc->decision chromatography Flash Column Chromatography decision->chromatography No final_product Pure Product decision->final_product Yes collect_fractions Collect & Analyze Fractions by TLC chromatography->collect_fractions combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure decision2 Purity Acceptable? combine_pure->decision2 Check Purity recrystallize Recrystallization recrystallize->final_product decision2->recrystallize No decision2->final_product Yes

Caption: A general workflow for the purification of indole derivatives.

References

Improving the yield of reactions with 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-4-benzyloxy-3-formylindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions involving this versatile indole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a functionalized aldehyde commonly used as a building block in the synthesis of more complex molecules. The most frequent reactions involving the aldehyde group include:

  • Pictet-Spengler Reaction: For the synthesis of β-carbolines, which are core structures in many alkaloids and pharmacologically active compounds.

  • Knoevenagel Condensation: To form α,β-unsaturated systems by reacting with active methylene compounds.

  • Wittig Reaction: For the conversion of the aldehyde to an alkene.

  • Reductive Amination: To introduce substituted amine functionalities.

  • Deprotection: Removal of the Boc and/or benzyloxy protecting groups to reveal the free indole and phenol, respectively.

Q2: I am observing a low yield in my Pictet-Spengler reaction. What are the potential causes and solutions?

A2: Low yields in Pictet-Spengler reactions are a common issue. Consider the following troubleshooting steps:

  • Inadequate Acidity: The reaction is acid-catalyzed. If the catalyst is too weak or used in insufficient amounts, the reaction may not proceed to completion. Conversely, excessively strong acidic conditions can lead to decomposition of the starting material or product.

  • Reaction Temperature and Time: These parameters are critical and substrate-dependent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions require heating, while others proceed at room temperature.

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. Ensure your amine reactant is of high purity and that the conditions are suitable for imine formation prior to cyclization.

  • Steric Hindrance: Bulky substituents on either the indole or the amine can hinder the cyclization step. In such cases, a more potent catalyst or higher temperatures may be necessary.

Q3: My Wittig reaction is not giving the expected alkene. What should I check?

A3: Issues with a Wittig reaction can often be traced back to the ylide or the reaction conditions:

  • Ylide Generation: Ensure the phosphonium salt is fully deprotonated to form the ylide. The choice of base is crucial; for non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are required.

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating. Non-stabilized ylides are more reactive but also more prone to decomposition.

  • Aldehyde Purity: Impurities in the this compound can quench the ylide. Ensure the aldehyde is pure and dry.

  • Solvent: The reaction is typically performed in anhydrous aprotic solvents like THF or DMSO. The presence of water will quench the ylide.

Q4: I am seeing side products related to the deprotection of the Boc or benzyloxy groups. How can I avoid this?

A4: The Boc and benzyloxy protecting groups have different labilities. Unintentional deprotection can be a significant issue.

  • Boc Group: The Boc group is sensitive to strong acids. If your reaction conditions are acidic, consider using a milder acid catalyst or a non-acidic method if possible.

  • Benzyloxy Group: The benzyloxy group is typically removed by catalytic hydrogenation. If you are performing a reduction reaction, be mindful that you might also cleave the benzyloxy group. Avoid using palladium on carbon (Pd/C) with hydrogen gas if you wish to retain this group.

  • Orthogonality: Plan your synthetic route considering the orthogonal nature of these protecting groups. The Boc group is removed under acidic conditions, while the benzyloxy group is typically cleaved by hydrogenolysis.

Troubleshooting Guides

Pictet-Spengler Reaction: Low Yield or No Product
Potential Cause Recommended Solution
Insufficient catalyst activity Screen different acid catalysts (e.g., TFA, HCl, Lewis acids). Adjust catalyst loading.
Low reaction temperature Gradually increase the temperature while monitoring the reaction by TLC.
Short reaction time Extend the reaction time, checking for product formation periodically.
Poor quality of tryptamine derivative Use freshly purified amine reactant.
Moisture in the reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Knoevenagel Condensation: Incomplete Reaction or Side Product Formation
Potential Cause Recommended Solution
Weak base catalyst For less reactive methylene compounds, a stronger base like piperidine or DBU may be required.
High reaction temperature High temperatures can lead to side reactions. Try running the reaction at a lower temperature for a longer duration.
Incorrect stoichiometry Ensure the correct molar ratio of aldehyde to active methylene compound.
Reversible reaction If water is a byproduct, consider using a Dean-Stark apparatus or molecular sieves to drive the reaction to completion.
Deprotection: Incomplete Removal or Unwanted Side Reactions
Potential Cause Recommended Solution
Incomplete Boc deprotection Increase the concentration of the acid (e.g., TFA) or the reaction time. For a milder approach, consider using oxalyl chloride in methanol.[1][2]
Unwanted benzyloxy deprotection Avoid catalytic hydrogenation if the benzyloxy group needs to be retained.
Formation of t-butylated side products During Boc deprotection, the released t-butyl cation can alkylate electron-rich aromatic rings. Use a scavenger like anisole or thioanisole.

Quantitative Data Summary

The following tables provide representative yields for key reactions with this compound or structurally similar substrates to illustrate the impact of different reaction conditions.

Table 1: Pictet-Spengler Reaction Yields

Amine ReactantCatalyst (equiv.)SolventTemperatureTime (h)Yield (%)
TryptamineTFA (1.1)CH₂Cl₂rt12~85-95
5-MethoxytryptamineHCl (cat.)EtOHReflux8~80-90
Tryptophan methyl esterTFA (1.1)CH₂Cl₂rt24~75-85

Table 2: Knoevenagel Condensation Yields

Active Methylene CompoundCatalystSolventTemperatureTime (h)Yield (%)
MalononitrilePiperidineEtOHReflux2>90
Ethyl cyanoacetateNH₄OAcTolueneReflux6~85-95
NitromethaneDBUTHFrt12~70-80

Table 3: Wittig Reaction Yields

Phosphonium YlideBaseSolventTemperatureTime (h)Yield (%)
(Carbethoxymethylene)triphenylphosphorane- (stabilized ylide)TolueneReflux12~80-90
Methyltriphenylphosphonium bromiden-BuLiTHF0 °C to rt2~75-85
Benzyltriphenylphosphonium chlorideNaHDMSOrt4~80-90

Table 4: Reductive Amination Yields

AmineReducing AgentSolventTemperatureTime (h)Yield (%)
BenzylamineNaBH(OAc)₃CH₂Cl₂rt12~85-95
AnilineNaBH₄ / B(C₆F₅)₃EtOHrt1~90[3][4]
AmmoniaH₂ / Pd/CMeOHrt24~70-80 (note: may deprotect benzyloxy group)

Table 5: Deprotection Yields

Protecting Group to be CleavedReagentSolventTemperatureTime (h)Yield (%)
N-BocTFA / CH₂Cl₂ (1:1)-rt1>95
N-Boc4M HCl in Dioxane-rt2>95
O-BenzyloxyH₂ (1 atm), 10% Pd/CMeOHrt4>95
BothH₂ (1 atm), 10% Pd/C then TFAMeOH / CH₂Cl₂rt4 + 1>90 (two steps)

Experimental Protocols

Protocol 1: Pictet-Spengler Reaction for β-Carboline Synthesis
  • Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the tryptamine derivative (1.0-1.2 equiv) to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Malononitrile
  • Reactant Mixture: To a solution of this compound (1.0 equiv) in ethanol, add malononitrile (1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Reductive Amination
  • Reactant Mixture: Dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4: N-Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc protected indole (1.0 equiv) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer and concentrate to yield the deprotected product. Further purification by chromatography may be necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes start 1-Boc-4-benzyloxy- 3-formylindole pictet Pictet-Spengler start->pictet + Tryptamine + Acid knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene Compound + Base wittig Wittig Reaction start->wittig + Phosphonium Ylide reductive_amination Reductive Amination start->reductive_amination + Amine + Reducing Agent carboline β-Carbolines pictet->carboline unsaturated α,β-Unsaturated Compounds knoevenagel->unsaturated alkene Alkenes wittig->alkene amine Substituted Amines reductive_amination->amine deprotection Deprotection carboline->deprotection unsaturated->deprotection alkene->deprotection amine->deprotection

Caption: General reaction pathways for this compound.

pictet_spengler_workflow cluster_steps Pictet-Spengler Protocol step1 1. Dissolve indole aldehyde and tryptamine in DCM step2 2. Cool to 0 °C and add TFA catalyst step1->step2 step3 3. Stir at room temperature (12-24h) step2->step3 step4 4. Quench with NaHCO₃ (aq) step3->step4 step5 5. Extract with DCM step4->step5 step6 6. Purify by column chromatography step5->step6

Caption: Step-by-step workflow for the Pictet-Spengler reaction.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield cause1 Suboptimal Temperature/Time problem->cause1 cause2 Inactive Catalyst problem->cause2 cause3 Impure Reagents problem->cause3 cause4 Presence of Moisture problem->cause4 sol1 Optimize reaction parameters (TLC) cause1->sol1 sol2 Screen different catalysts/reagents cause2->sol2 sol3 Purify starting materials cause3->sol3 sol4 Use anhydrous solvents/inert atm. cause4->sol4

Caption: Troubleshooting logic for low reaction yields.

serotonin_pathway cluster_synthesis Synthetic Pathway cluster_signaling Biological Interaction start 1-Boc-4-benzyloxy- 3-formylindole reduct_amination Reductive Amination (+ NH₃, NaBH(OAc)₃) start->reduct_amination intermediate N-Boc, O-Bn protected tryptamine reduct_amination->intermediate deprotection Deprotection (H₂, Pd/C then TFA) intermediate->deprotection product 4-Hydroxytryptamine (Serotonin Analogue) deprotection->product receptor 5-HT Receptor product->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation

Caption: Synthesis of a serotonin analogue and its interaction with the 5-HT receptor.

References

Technical Support Center: 1-Boc-4-Benzyloxy-3-formylindole Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-benzyloxy-3-formylindole. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc deprotection of this substrate? A1: Standard conditions typically involve treating the Boc-protected indole with a strong acid in an organic solvent.[1] Common reagents include solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), often in ratios from 1:4 to 1:1, or 4M hydrogen chloride (HCl) in 1,4-dioxane.[2][3] Reactions are usually conducted at temperatures ranging from 0 °C to room temperature for 30 minutes to a few hours.[4]

Q2: What are the primary challenges and potential side reactions with this specific molecule? A2: The primary challenges stem from the molecule's multiple reactive sites:

  • Incomplete Deprotection: The reaction may not proceed to completion under insufficiently acidic conditions.[5][6]

  • Debenzylation: The 4-benzyloxy group is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures, leading to the formation of the corresponding phenol.[7]

  • tert-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate the electron-rich indole ring, a common side reaction for tryptophan and other indole-containing molecules.[1][8]

  • Indole Degradation: The indole nucleus, particularly with an electron-withdrawing formyl group, can be sensitive to harsh acidic conditions, potentially leading to discoloration or decomposition.

Q3: How can I monitor the progress of the deprotection reaction? A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The deprotected product, 4-benzyloxy-3-formylindole, is significantly more polar than the starting material and will have a lower Rf value.[6] Staining with ninhydrin can be useful for visualizing the newly formed secondary amine (the indole N-H).[6] For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the disappearance of the starting material and the appearance of the product's expected mass.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment, offering potential causes and solutions.

Issue 1: Incomplete or Slow Deprotection

  • Question: My reaction is sluggish or stalls, with significant starting material remaining after the recommended time. What should I do?

  • Answer: This issue often arises from insufficient acid strength or concentration.[6]

    • Cause: The acid may have degraded (e.g., TFA absorbing water), or the concentration is too low for the substrate.[5] Low reaction temperatures (0 °C) can also significantly slow the reaction rate.[6]

    • Solution:

      • Increase Acid Concentration: Gradually increase the proportion of TFA in the reaction mixture (e.g., from 25% to 50% v/v in DCM).[4]

      • Increase Temperature: Allow the reaction to warm from 0 °C to room temperature.[6]

      • Extend Reaction Time: Continue to monitor the reaction for a longer period.

      • Switch Acid System: If TFA is ineffective, consider using 4M HCl in 1,4-dioxane, which can be a more potent system.[2]

Issue 2: Unwanted Cleavage of the Benzyloxy Group

  • Question: My analysis shows a significant amount of a byproduct corresponding to the loss of the benzyl group. How can I prevent this?

  • Answer: The benzyloxy ether is an acid-labile protecting group, and its cleavage (debenzylation) is a known side reaction under strong acidic conditions.[7]

    • Cause: High acid concentration (e.g., neat TFA), elevated temperatures, or prolonged reaction times can promote the cleavage of the benzyl ether.[7]

    • Solution:

      • Use Milder Conditions: Switch from TFA/DCM to a less harsh system like 4M HCl in dioxane or ethyl acetate.[4][9]

      • Lower the Temperature: Perform the reaction strictly at 0 °C and monitor carefully to quench it as soon as the starting material is consumed.

      • Reduce Reaction Time: Minimize the exposure of the substrate to the acid.

Issue 3: Formation of a Side Product with a Mass Increase of +56 Da

  • Question: I've isolated a major byproduct with a mass 56 units higher than my desired product. What is it and how do I avoid it?

  • Answer: This mass increase is a definitive sign of tert-butylation, where the tert-butyl cation generated from the Boc group alkylates a nucleophilic site on your molecule.[1]

    • Cause: The indole ring is highly nucleophilic and prone to electrophilic attack by the tert-butyl cation.[1][8]

    • Solution: The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[8]

      • Recommended Scavengers: For indole-containing compounds, triethylsilane (TES) or triisopropylsilane (TIS) are highly effective. Add 5-10 equivalents of the scavenger to the reaction mixture before adding the acid.[1]

Issue 4: Product Degradation or Darkening of the Reaction Mixture

  • Question: The reaction mixture turns dark brown or black, and the isolated product yield is low with signs of decomposition. What is happening?

  • Answer: Indoles can be sensitive to strong acids and may polymerize or degrade, especially in the presence of aldehydes.

    • Cause: The combination of a strong acid and an activated indole ring can lead to acid-catalyzed degradation pathways.[10]

    • Solution:

      • Use Milder Acids: Avoid neat TFA. Consider milder protic acids or Lewis acids as alternatives if standard conditions fail.[6]

      • Work-up Promptly: As soon as the reaction is complete by TLC or LC-MS, proceed immediately to the work-up to neutralize the acid.

      • Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can sometimes mitigate oxidative degradation pathways.

Comparative Data on Deprotection Conditions

The following table summarizes common conditions for Boc deprotection, tailored to address the specific challenges of this compound.

Reagent System Typical Concentration Temperature Time Potential Issues & Recommendations
TFA / DCM 20-50% (v/v)[4]0 °C to RT30 min - 2 hr[4]High risk of tert-butylation and debenzylation. Mandatory to add a scavenger (e.g., TES).[1] Use lower end of concentration and temperature range.
HCl / 1,4-Dioxane 4 M[2]0 °C to RT30 min - 2 hr[2]Lower risk of tert-butylation. Still carries a risk of debenzylation. Good alternative if TFA proves too harsh.[7]
HCl / Ethyl Acetate 1-4 M[4]Room Temp.1 - 4 hrMilder than the dioxane system. May require longer reaction times or gentle warming, which could increase debenzylation risk.

Experimental Protocols

Protocol 1: Deprotection using TFA with a Scavenger (Recommended Starting Point)

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Scavenger Addition: Add triethylsilane (TES, 5.0 eq) to the solution and stir under a nitrogen atmosphere.[1]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 25% (v/v). For example, if you used 7.5 mL of DCM, add 2.5 mL of TFA.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate. Wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

  • Preparation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) dropwise.

  • Monitoring: Allow the reaction to stir at 0 °C or warm slowly to room temperature while monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Neutralization: Dissolve the resulting salt in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃.

  • Extraction & Purification: Wash with water and brine, then dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous DCM add_scavenger Add Scavenger (e.g., TES) start->add_scavenger cool Cool to 0 °C add_scavenger->cool add_acid Add Acid (e.g., TFA) cool->add_acid monitor Monitor by TLC / LC-MS add_acid->monitor quench Quench & Neutralize (NaHCO₃) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Flowchart start Monitor Reaction by TLC/LCMS incomplete Incomplete Reaction? start->incomplete Check at 1-2h incomplete_sol 1. Increase Acid Conc./Temp. 2. Extend Reaction Time. 3. Switch to Stronger Acid (HCl/Dioxane). incomplete->incomplete_sol Yes side_products Side Products Observed? incomplete->side_products No identify Identify Side Product by MS side_products->identify Yes clean Clean Conversion to Product side_products->clean No debenzylation Mass indicates Debenzylation (-91 Da)? identify->debenzylation debenzylation_sol 1. Use Milder Acid (HCl). 2. Lower Temperature to 0 °C. 3. Reduce Reaction Time. debenzylation->debenzylation_sol Yes tertbutylation Mass indicates tert-Butylation (+56 Da)? debenzylation->tertbutylation No tertbutylation->debenzylation_sol No, other issue. Re-evaluate conditions. tertbutylation_sol Add Scavenger (e.g., TES, TIS) to Reaction Mixture. tertbutylation->tertbutylation_sol Yes

Caption: Troubleshooting decision tree for Boc deprotection side reactions.

References

Technical Support Center: Navigating the Chemistry of 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the benzyloxy group in reactions involving 1-Boc-4-benzyloxy-3-formylindole.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyloxy group in this compound under common reaction conditions?

A1: The benzyloxy group is a robust protecting group, generally stable under a variety of non-reducing conditions. However, its stability is highly dependent on the specific reagents and reaction conditions employed. It is particularly sensitive to catalytic hydrogenation and strong acidic conditions which are often used for its removal. The N-Boc protecting group, being electron-withdrawing, can influence the reactivity of the indole ring, but the benzyloxy group at the 4-position generally remains stable during many transformations of the 3-formyl group.

Q2: Can I selectively remove the N-Boc group without cleaving the benzyloxy group?

A2: Yes, selective deprotection of the N-Boc group is feasible. The Boc group is labile to acidic conditions, and its removal can typically be achieved using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature. Under these conditions, the benzyloxy group is generally stable.

Q3: What are the standard methods for the deprotection of the benzyloxy group in this molecule?

A3: The most common and efficient method for cleaving the benzyloxy group is catalytic hydrogenolysis. This is typically carried out using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. This method is mild and generally does not affect the Boc group or other functionalities not susceptible to reduction. Alternatively, strong acids like HBr or BCl₃ can be used, but these conditions will also cleave the N-Boc group.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for specific reactions involving the 3-formyl group of this compound, with a focus on maintaining the integrity of the benzyloxy group.

Reduction of the 3-Formyl Group to a Hydroxymethyl Group

Issue: Cleavage of the benzyloxy group during the reduction of the aldehyde.

Cause: The use of harsh reducing agents or conditions that can also effect hydrogenolysis of the benzyl ether.

Solution: Employ mild reducing agents that are chemoselective for aldehydes.

  • Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that will selectively reduce the aldehyde to an alcohol without affecting the benzyloxy group.

  • Troubleshooting:

    • Incomplete reaction: If the reaction is sluggish, ensure the NaBH₄ is fresh and the solvent (typically methanol or ethanol) is anhydrous.

    • Side product formation: If minor debenzylation is observed, lower the reaction temperature and shorten the reaction time.

ReagentConditionBenzyloxy Group StabilityBoc Group Stability
NaBH₄ MeOH or EtOH, 0 °C to rtStable Stable
LiAlH₄ THF, 0 °C to rtPotential for cleavageStable
H₂/Pd-C Various solvents, rtCleaved Stable
Oxidation of the 3-Formyl Group to a Carboxylic Acid

Issue: Debenzylation or other side reactions under oxidative conditions.

Cause: Many oxidizing agents are harsh and not chemoselective.

Solution: Use mild oxidation conditions that are known to be compatible with benzyl ethers.

  • Recommended Method: The Pinnick oxidation is highly recommended for this transformation. It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and is known to be tolerant of a wide range of functional groups, including benzyl ethers.[1][2]

  • Troubleshooting:

    • Low yield: Ensure the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct which can cause side reactions.

    • Reaction stalling: Check the pH of the reaction mixture; it should be weakly acidic for optimal results.

ReagentConditionBenzyloxy Group StabilityBoc Group Stability
NaClO₂, NaH₂PO₄, 2-methyl-2-butene t-BuOH/H₂O, rtStable [1][2]Stable
KMnO₄ Basic or acidicRisk of cleavage Stable
CrO₃ AcidicRisk of cleavage Stable
Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Grignard)

Issue: Instability of the benzyloxy group in the presence of strong bases or organometallic reagents.

Cause: The benzyloxy group is generally stable to bases, but strong organometallic reagents can potentially interact with the benzyl ether.

Solution:

  • Wittig Reaction: The benzyloxy group is stable under standard Wittig conditions. The ylide is typically generated using bases like n-BuLi, NaH, or KHMDS, which do not cleave benzyl ethers.

  • Grignard Reaction: Benzyl ethers are generally compatible with Grignard reagents. However, it is crucial to use anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic sources.

  • Troubleshooting:

    • Low yield in Grignard reaction: Ensure all reagents and glassware are scrupulously dry. Consider using freshly prepared Grignard reagent.

    • Complex reaction mixture: If side products are observed, it may be due to the reactivity of the indole nucleus itself. Optimizing the reaction temperature and addition rate can help to minimize these.

ReactionReagentsBenzyloxy Group StabilityBoc Group Stability
Wittig Ph₃P=CHR, THFStable Stable
Grignard RMgX, THF or Et₂OStable Stable
Reductive Amination of the 3-Formyl Group

Issue: Debenzylation under reductive conditions.

Cause: The choice of reducing agent is critical to avoid hydrogenolysis of the benzyl ether.

Solution: Use a hydride source that does not require a metal catalyst capable of hydrogenolysis.

  • Recommended Reagents: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are commonly used for reductive aminations and are compatible with benzyl ethers.[3][4] A one-pot protocol using B(C₆F₅)₃ as a catalyst with NaBH₄ has also been shown to be effective and tolerate a wide range of functional groups.

  • Troubleshooting:

    • Slow reaction: The formation of the intermediate imine or enamine can be slow. The addition of a catalytic amount of acetic acid can sometimes accelerate this step.

    • Reductant instability: STAB is moisture-sensitive, so ensure anhydrous conditions are maintained.

ReagentConditionBenzyloxy Group StabilityBoc Group Stability
NaBH(OAc)₃ (STAB) DCE or THF, rtStable Stable
NaBH₃CN MeOH, pH ~6-7Stable Stable
H₂/Pd-C Various solvents, rtCleaved Stable

Experimental Protocols

Protocol 1: Reduction of this compound to (1-Boc-4-benzyloxy-1H-indol-3-yl)methanol
  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pinnick Oxidation of this compound to 1-Boc-4-benzyloxy-1H-indole-3-carboxylic acid
  • In a flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (2:1).

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate container, prepare a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the indole at room temperature over 30 minutes.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or flash column chromatography on silica gel.

Visualized Workflows

experimental_workflow cluster_reduction Reduction to Alcohol cluster_oxidation Oxidation to Carboxylic Acid start_red This compound reagent_red NaBH4, MeOH, 0 °C start_red->reagent_red product_red (1-Boc-4-benzyloxy-1H-indol-3-yl)methanol reagent_red->product_red start_ox This compound reagent_ox NaClO2, NaH2PO4 2-methyl-2-butene start_ox->reagent_ox product_ox 1-Boc-4-benzyloxy-1H-indole-3-carboxylic acid reagent_ox->product_ox deprotection_pathways cluster_boc_removal Selective N-Boc Deprotection cluster_benzyl_removal Selective O-Benzyl Deprotection cluster_full_deprotection Complete Deprotection start This compound boc_reagent TFA / DCM start->boc_reagent benzyl_reagent H2, Pd/C start->benzyl_reagent full_reagent HBr or BCl3 start->full_reagent boc_product 4-Benzyloxy-3-formylindole boc_reagent->boc_product benzyl_product 1-Boc-4-hydroxy-3-formylindole benzyl_reagent->benzyl_product full_product 4-Hydroxy-3-formylindole full_reagent->full_product

References

Byproduct formation in the formylation of 1-Boc-4-benzyloxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole. Our goal is to equip researchers with the necessary information to mitigate byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole?

The primary and desired product of the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole is 1-Boc-4-benzyloxyindole-3-carbaldehyde . The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. For indoles, the reaction typically occurs at the C3 position due to its high electron density.[1]

Q2: What are the common byproducts observed in this reaction?

Several byproducts can form during the formylation of 1-Boc-4-benzyloxyindole. Identifying these is crucial for optimizing the reaction and purification processes.

  • 4-Benzyloxyindole-3-carbaldehyde (Boc-deprotected product): The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions. The Vilsmeier-Haack reaction conditions, particularly the presence of phosphorus oxychloride (POCl₃) and the generation of HCl during the reaction, can lead to the cleavage of the Boc group.

  • Di-formylated products: Although less common, di-formylation can occur, leading to the introduction of a second formyl group on the indole ring or the benzene ring of the benzyloxy group, especially under harsh reaction conditions or with an excess of the Vilsmeier reagent.

  • Chloro-indolenine species: In some instances, the intermediate chloro-indolenine can be isolated or can lead to other downstream byproducts if not hydrolyzed properly during the work-up.

  • Polymerization/tar formation: Indoles, being electron-rich, are susceptible to polymerization under strong acidic conditions, leading to the formation of intractable tars and a reduction in the yield of the desired product.

Q3: My main byproduct is the Boc-deprotected 4-benzyloxyindole-3-carbaldehyde. How can I prevent this?

The loss of the Boc protecting group is a common issue due to the acidic nature of the Vilsmeier-Haack reaction. To minimize deprotection, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the addition of reagents and throughout the reaction. Higher temperatures can accelerate the rate of Boc cleavage.

  • Stoichiometry of Reagents: Use a minimal excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF). A large excess of POCl₃ can generate more acidic byproducts, promoting deprotection.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Alternative Formylating Agents: For sensitive substrates, milder formylating agents or different reaction conditions could be explored, although this deviates from the standard Vilsmeier-Haack protocol.

Q4: I am observing a significant amount of tar-like material in my reaction flask. What is the cause and how can it be minimized?

Tar formation is often a result of indole polymerization under the strongly acidic reaction conditions. To mitigate this:

  • Controlled Reagent Addition: Add the Vilsmeier reagent (or POCl₃ to DMF) slowly and at a low temperature to control the exothermicity of the reaction.

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can lead to side reactions and decomposition.

  • Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity and prevent localized overheating.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product 1. Inactive Vilsmeier reagent. 2. Insufficiently reactive substrate. 3. Substrate degradation.1. Prepare the Vilsmeier reagent fresh before use. Ensure anhydrous conditions. 2. The 4-benzyloxy group is activating, so substrate reactivity should be sufficient. Check the purity of the starting material. 3. Use lower reaction temperatures and shorter reaction times.
Formation of multiple spots on TLC, difficult purification 1. Presence of multiple byproducts (e.g., deprotected, di-formylated). 2. Incomplete reaction.1. Optimize reaction conditions (temperature, time, stoichiometry) to favor the formation of the desired product. 2. Monitor the reaction until the starting material is consumed. Use column chromatography with a carefully selected solvent system for purification.
Product is unstable during work-up or purification 1. The iminium salt intermediate is not fully hydrolyzed. 2. The product is sensitive to the pH of the aqueous work-up.1. Ensure complete hydrolysis of the iminium salt by stirring with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) for an adequate amount of time during work-up. 2. Maintain a neutral or slightly basic pH during extraction. Avoid strong acids or bases if the product shows instability.

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and desired outcomes.

Materials:

  • 1-Boc-4-benzyloxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to the indole). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring. The mixture is typically stirred at 0 °C for 30-60 minutes.

  • Reaction with Indole: Dissolve 1-Boc-4-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Basify the mixture to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution or a dilute solution of sodium hydroxide. This step hydrolyzes the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-benzyloxyindole-3-carbaldehyde.

Visualizations

Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole 1-Boc-4-benzyloxyindole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Product 1-Boc-4-benzyloxyindole- 3-carbaldehyde Iminium_Salt->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Reaction Add 1-Boc-4-benzyloxyindole solution at 0°C Reagent_Prep->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up (Ice water, NaHCO₃) Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification End End Purification->End

Caption: General experimental workflow for the formylation reaction.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Deprotection Boc Deprotection Observed? Start->Check_Deprotection Check_Tar Significant Tar Formation? Check_Deprotection->Check_Tar No Lower_Temp Lower Reaction Temperature Check_Deprotection->Lower_Temp Yes Check_Purity Impure Starting Material? Check_Tar->Check_Purity No Control_Addition Slower Reagent Addition at Low Temperature Check_Tar->Control_Addition Yes Purify_Start Purify Starting Material Check_Purity->Purify_Start Yes Optimize Re-run Optimized Reaction Check_Purity->Optimize No Reduce_Reagents Reduce Equivalents of Vilsmeier Reagent Lower_Temp->Reduce_Reagents Reduce_Reagents->Optimize Control_Addition->Optimize Purify_Start->Optimize

Caption: Decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Scale-up Synthesis of 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Boc-4-benzyloxy-3-formylindole.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole on a larger scale.

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture in the reaction setup can decompose the Vilsmeier reagent. 2. Poor Quality Reagents: Impurities in DMF or POCl₃ can lead to side reactions. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Steric Hindrance: The bulky Boc and benzyloxy groups can slow down the reaction.1. Ensure Rigorous Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Reagents: Use freshly distilled or high-purity DMF and POCl₃. 3. Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC. Consider a moderate increase in temperature or extending the reaction time. 4. Increase Stoichiometry of Vilsmeier Reagent: A slight excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
Formation of Multiple By-products 1. Overheating/Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic, and poor heat dissipation on a larger scale can lead to side reactions.[1] 2. Non-regioselective Formylation: While formylation is expected at the 3-position, other positions on the indole ring might react under harsh conditions. 3. Decomposition of Starting Material or Product: The Boc protecting group can be sensitive to strongly acidic conditions generated during the reaction.1. Implement Efficient Cooling and Controlled Reagent Addition: Use a reactor with a cooling jacket and add the Vilsmeier reagent or the indole substrate portion-wise or via a syringe pump to maintain a consistent internal temperature.[1] 2. Maintain Optimal Temperature: Keep the reaction temperature within the optimal range determined during process development studies. 3. Use a Milder Formylating Agent: Consider alternative, less aggressive formylating agents if by-product formation persists.
Exothermic Runaway Reaction 1. Accumulation of Unreacted Vilsmeier Reagent: Adding the indole substrate too slowly to a pre-formed Vilsmeier reagent can lead to its accumulation and subsequent rapid, uncontrolled reaction. 2. Inadequate Cooling Capacity: The cooling system may not be sufficient for the scale of the reaction.[1]1. In-situ Generation/Consumption: A safer approach is to add POCl₃ to a solution of the indole in DMF, thereby ensuring the Vilsmeier reagent reacts as it is formed. 2. Ensure Adequate Heat Transfer: Use a reactor with a high surface area-to-volume ratio and a reliable cooling system. 3. Conduct a Thorough Safety Assessment: Before scaling up, perform a risk assessment to understand the thermal hazards of the reaction.[1]
Difficult Product Isolation and Purification 1. Oily or Gummy Product: The product may not crystallize easily from the reaction mixture. 2. Persistent Impurities: By-products with similar polarity to the desired product can co-crystallize.1. Optimize Work-up and Crystallization: After quenching the reaction, perform a thorough aqueous wash to remove inorganic salts. Screen different solvent systems for crystallization to find one that yields a crystalline solid. 2. Recrystallization or Chromatography: If impurities persist, recrystallization from a suitable solvent system or column chromatography may be necessary. For industrial scale, consider alternative purification methods like slurry washing.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up the Vilsmeier-Haack reaction?

A1: The primary safety concern is the exothermic nature of the reaction and the thermal instability of the Vilsmeier reagent.[1] Key precautions include:

  • Thorough Risk Assessment: Before scaling up, conduct a comprehensive risk assessment to understand the reaction's thermal profile.[1]

  • Controlled Reagent Addition: Add reagents slowly and monitor the internal temperature closely.

  • Adequate Cooling: Ensure the reactor's cooling system is sufficient to dissipate the heat generated.[1]

  • Inert Atmosphere: The reaction is sensitive to moisture, so it should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

Q2: How can I minimize the formation of impurities during the scale-up?

A2: Impurity formation is often linked to poor temperature control.[1] To minimize by-products:

  • Maintain a consistent and optimal reaction temperature.

  • Use high-purity starting materials.

  • Consider the order of reagent addition; adding POCl₃ to the indole/DMF mixture is often preferred for better control.

Q3: What is the typical yield for the synthesis of this compound on a larger scale?

A3: While specific large-scale yields for this exact compound are not widely published, yields for the formylation of similar indole derivatives on an industrial scale are generally reported to be high, often in the range of 85-95%.[2] However, the final yield will depend on the optimization of reaction conditions and the efficiency of the purification process.

Q4: What are the best practices for the purification of this compound at scale?

A4: At a larger scale, direct crystallization from the reaction work-up is the most economical method. Key steps include:

  • Quenching: Carefully quench the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) at a low temperature.

  • Extraction: If necessary, extract the product into a suitable organic solvent.

  • Crystallization: Concentrate the organic phase and induce crystallization. An anti-solvent may be required.

  • Filtration and Drying: Collect the solid product by filtration and dry it under vacuum.

For high-purity requirements, recrystallization from a suitable solvent system might be necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of indoles, which can serve as a starting point for the optimization of the this compound synthesis.

ParameterLab ScalePilot/Industrial ScaleReference
Substrate Concentration 0.5 - 1.0 M0.5 - 2.0 MGeneral Practice
POCl₃ (equivalents) 1.1 - 1.51.1 - 1.3[3]
DMF (equivalents) 3.0 - 10.0 (or as solvent)3.0 - 5.0 (or as solvent)[3]
Reaction Temperature 0 - 35 °C10 - 40 °C[4]
Reaction Time 1 - 4 hours2 - 8 hours[3][4]
Typical Yield 85 - 97%85 - 95%[2][4]

Experimental Protocols

Pilot Plant Scale Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory-scale experiments and a thorough safety assessment.

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and a condenser.

  • Addition funnel or pump for controlled liquid addition.

  • Cooling/heating circulator.

  • Inert gas (Nitrogen or Argon) supply.

Reagents:

  • 1-Boc-4-benzyloxyindole (e.g., 10 kg, 1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (e.g., 30 L)

  • Phosphorus oxychloride (POCl₃) (e.g., 4.5 L, 1.5 eq)

  • Sodium Hydroxide solution (e.g., 20% w/v)

  • Ethyl acetate (for extraction, if necessary)

  • Heptane (as anti-solvent for crystallization, if necessary)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Substrate and Solvent: Charge the reactor with 1-Boc-4-benzyloxyindole (10 kg) and anhydrous DMF (30 L).

  • Cooling: Start the stirrer and cool the reactor contents to 0-5 °C.

  • Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (4.5 L) to the stirred solution over 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add cold water (50 L) to quench the reaction, ensuring the temperature does not exceed 20 °C.

  • Basification and Product Precipitation: Slowly add 20% sodium hydroxide solution to the mixture to adjust the pH to > 9. The product should precipitate as a solid.

  • Isolation: Filter the solid product and wash it thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

  • Purification (if necessary): If the purity is not satisfactory, the product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane).

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification (Optional) prep Clean, Dry, and Purge Reactor charge Charge 1-Boc-4-benzyloxyindole and Anhydrous DMF prep->charge cool1 Cool to 0-5 °C charge->cool1 add_reagent Slowly Add POCl₃ (Maintain 0-10 °C) cool1->add_reagent react Stir and Monitor Reaction (Allow to warm to RT) add_reagent->react quench Quench with Cold Water react->quench basify Basify with NaOH Solution (Product Precipitates) quench->basify isolate Filter and Wash Solid Product basify->isolate dry Dry Product Under Vacuum isolate->dry purify Recrystallize from Suitable Solvent dry->purify If required

Caption: Experimental workflow for the pilot-plant scale synthesis of this compound.

Caption: Troubleshooting logic for low or no product formation.

References

Technical Support Center: Catalyst Selection for Functionalizing 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for functionalizing 1-Boc-4-benzyloxy-3-formylindole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound via common synthetic routes such as Aldol Condensation, Wittig Reaction (and its Horner-Wadsworth-Emmons variant), and Reductive Amination.

Aldol Condensation

Issue: Low or no conversion of the starting material.

Potential Cause Troubleshooting Step Recommended Catalyst/Reagent
Insufficiently active catalyst Screen a variety of catalysts, including organocatalysts and base catalysts.L-proline, NaOH, KOH
Inappropriate solvent Test a range of aprotic and protic solvents.DMSO, DMF, Ethanol, THF
Low reaction temperature Incrementally increase the reaction temperature while monitoring for decomposition.Room temperature to 60 °C
Steric hindrance from Boc group Consider using a less bulky protecting group if the reaction fails to proceed.N/A

Issue: Formation of multiple products or side reactions.

Potential Cause Troubleshooting Step Recommended Action
Self-condensation of the ketone Use a ketone with only one set of α-hydrogens or use it in excess.N/A
Decomposition of starting material Employ milder reaction conditions (lower temperature, weaker base).Use L-proline instead of strong bases.
Product instability Promptly neutralize the reaction mixture during workup.N/A
Wittig & Horner-Wadsworth-Emmons (HWE) Reaction

Issue: Poor yield of the desired alkene.

Potential Cause Troubleshooting Step Recommended Catalyst/Reagent
Inefficient ylide formation Ensure the use of a sufficiently strong and appropriate base.n-BuLi, NaH, KHMDS, t-BuOK
Low reactivity of the aldehyde The electron-donating nature of the indole ring can slightly deactivate the aldehyde. Consider the HWE reaction for better reactivity.Horner-Wadsworth-Emmons reagents (e.g., phosphonate esters)
Steric hindrance For sterically demanding ylides or ketones, the HWE reaction is often more effective.N/A
Unstable ylide Generate the ylide in situ in the presence of the aldehyde.N/A

Issue: Undesired stereoselectivity (formation of Z-isomer instead of E-isomer).

Potential Cause Troubleshooting Step Recommended Action
Use of unstabilized ylides Unstabilized ylides typically favor the Z-alkene.Use stabilized ylides (containing electron-withdrawing groups) or the HWE reaction for E-alkene selectivity.
Reaction conditions The choice of solvent and base can influence stereoselectivity.For E-alkene selectivity in Wittig, use stabilized ylides. For Z-alkene, use unstabilized ylides. The HWE reaction generally favors the E-alkene.[1]
Reductive Amination

Issue: Incomplete reaction or low yield of the amine.

Potential Cause Troubleshooting Step Recommended Catalyst/Reagent
Inefficient imine formation Use a Lewis acid catalyst to activate the aldehyde.B(C6F5)3, Ti(OiPr)4, InCl3
Weak reducing agent Ensure the reducing agent is suitable for imine reduction and stable under the reaction conditions.NaBH4, NaBH(OAc)3, Et3SiH
Inappropriate solvent The choice of solvent can impact the rates of both imine formation and reduction.Ethanol, Methanol, THF, Dichloromethane
Decomposition of starting material Use milder reaction conditions if the starting material is sensitive.N/A

Issue: Formation of byproducts.

Potential Cause Troubleshooting Step Recommended Action
Reduction of the aldehyde Add the reducing agent after the imine has formed.A one-pot procedure where the amine and aldehyde are stirred together before the addition of the reducing agent is often effective.[2]
Over-alkylation of the amine Use a stoichiometric amount of the aldehyde.N/A

Data Presentation

Table 1: Catalyst Performance in Reductive Amination of 3-Formylindoles

The following data is adapted from a study on the reductive amination of various aldehydes, including 3-formyl-indole derivatives, using B(C6F5)3 as a catalyst and NaBH4 as the reductant.[2]

Aldehyde SubstrateAmine SubstrateCatalyst Loading (mol%)Reductant (equiv.)SolventTimeYield (%)
1H-indole-3-carbaldehydeAniline12Ethanol20 min92
1H-indole-3-carbaldehyde4-Methylaniline12Ethanol25 min90
1H-indole-3-carbaldehyde4-Methoxyaniline12Ethanol20 min94
1H-indole-3-carbaldehyde4-Chloroaniline12Ethanol30 min88
BenzaldehydeTryptamine12Ethanol20 min91

Experimental Protocols

General Protocol for Proline-Catalyzed Aldol Condensation

This protocol is a general guideline and may require optimization for this compound.

  • To a solution of this compound (1.0 mmol) and the desired ketone (2.0-5.0 mmol) in DMSO or acetone (5 mL), add L-proline (0.1-0.3 mmol, 10-30 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the HWE reaction, which is often more efficient than the standard Wittig reaction for less reactive aldehydes.[1]

  • To a solution of the phosphonate ester (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base such as NaH or KHMDS (1.1 mmol).

  • Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Detailed Protocol for Reductive Amination using B(C6F5)3/NaBH4

This protocol is adapted from a procedure for the reductive amination of 3-formyl-indole-2-carboxylic acids and is expected to be effective for this compound.[2]

  • To a stirred solution of this compound (1.0 mmol) and the desired amine (1.0 mmol) in ethanol (4 mL), add tris(pentafluorophenyl)borane (B(C6F5)3) (0.01 mmol, 1 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add sodium borohydride (NaBH4) (2.0 mmol) portion-wise at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Reaction_Selection_Workflow start Start: Functionalize This compound target_functional_group Desired Functional Group? start->target_functional_group aldol Aldol Condensation target_functional_group->aldol  β-hydroxy ketone  or α,β-unsaturated ketone wittig_hwe Wittig or HWE Reaction target_functional_group->wittig_hwe  Alkene   reductive_amination Reductive Amination target_functional_group->reductive_amination  Amine   aldol_catalyst Catalyst Choice: - L-proline (organocatalyst) - NaOH/KOH (base catalyst) aldol->aldol_catalyst wittig_hwe_choice Stereoselectivity Goal? wittig_hwe->wittig_hwe_choice reductive_amination_catalyst Catalyst: B(C6F5)3 Reductant: NaBH4 reductive_amination->reductive_amination_catalyst wittig Wittig Reaction (Unstabilized Ylide) wittig_hwe_choice->wittig Z-alkene hwe HWE Reaction (Stabilized Phosphonate) wittig_hwe_choice->hwe E-alkene

Caption: Decision workflow for selecting a functionalization pathway.

Troubleshooting_Workflow start Experiment Start check_conversion Low/No Conversion? start->check_conversion check_byproducts Side Products Formed? check_conversion->check_byproducts No optimize_catalyst Optimize Catalyst: - Screen different catalysts - Adjust catalyst loading check_conversion->optimize_catalyst Yes modify_workup Modify Workup: - Prompt neutralization - Adjust purification method check_byproducts->modify_workup Yes success Successful Reaction check_byproducts->success No optimize_catalyst->check_conversion optimize_conditions Optimize Conditions: - Vary temperature - Change solvent optimize_catalyst->optimize_conditions optimize_conditions->check_conversion modify_workup->check_byproducts

References

Technical Support Center: Reactions Involving 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-benzyloxy-3-formylindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What are the typical reaction types where this compound is used as a starting material?

A1: this compound is a versatile intermediate commonly used in reactions involving the aldehyde functional group. The two most prevalent transformations are reductive amination to form various substituted amines and the Wittig reaction to generate alkenes.

Q2: How stable are the Boc and benzyloxy protecting groups during typical work-up procedures?

A2: Both the tert-butoxycarbonyl (Boc) and the benzyloxy (Bn) protecting groups are generally stable under the neutral or mildly acidic/basic conditions of most standard work-up procedures for reductive amination and Wittig reactions. However, prolonged exposure to strong acids (pH < 2) can lead to the cleavage of the Boc group, while the benzyloxy group is sensitive to hydrogenolysis (e.g., catalytic hydrogenation).

Reductive Amination

Q3: My reductive amination reaction of this compound is complete, but I'm unsure about the work-up. What is a general procedure?

A3: A general work-up for reductive amination involves quenching the reaction to neutralize the reducing agent and any acid catalysts, followed by extraction of the product. A typical procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Q4: I am seeing a significant amount of unreacted starting material after my reductive amination work-up. What could be the cause?

A4: Incomplete reaction is the most likely cause. Several factors could contribute to this:

  • Inefficient imine formation: Ensure your reaction conditions (solvent, temperature, and reaction time) are suitable for the formation of the imine intermediate between your amine and the indole aldehyde. For less reactive amines, the addition of a dehydrating agent or a Lewis acid catalyst may be beneficial.

  • Insufficient reducing agent: Ensure you are using a sufficient excess of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

  • Decomposition of reagents: Verify the quality and activity of your amine and reducing agent.

Q5: My final product after reductive amination and purification is a sticky oil, but I was expecting a solid. What should I do?

A5: Not all amine products are crystalline solids. If the product is pure by NMR and LC-MS, the oily nature may be inherent to the compound. If you suspect impurities are preventing crystallization, try re-purifying by column chromatography with a shallower gradient or consider converting the amine to a salt (e.g., hydrochloride or trifluoroacetate salt), which are often crystalline.

Wittig Reaction

Q6: I have performed a Wittig reaction with this compound. How do I remove the triphenylphosphine oxide byproduct during the work-up?

A6: The removal of triphenylphosphine oxide is a common challenge in Wittig reaction work-ups. Here are a few strategies:

  • Crystallization: If your product is a solid, you may be able to selectively crystallize it from a suitable solvent system, leaving the more soluble triphenylphosphine oxide in the mother liquor.

  • Column Chromatography: This is the most common method. Triphenylphosphine oxide is a relatively polar compound, so careful selection of the eluent system for flash chromatography can effectively separate it from your desired alkene product.

  • Precipitation of Triphenylphosphine Oxide: In some cases, you can precipitate the triphenylphosphine oxide from a non-polar solvent like diethyl ether or hexanes, followed by filtration.

Q7: My Wittig reaction has resulted in a mixture of E/Z isomers. How can I separate them?

A7: The separation of E/Z isomers can be challenging. Careful flash column chromatography with a high-performance silica gel and an optimized eluent system is the most common approach. In some cases, preparative HPLC may be necessary for complete separation.

Q8: After the Wittig reaction work-up, my yield is very low. What are potential reasons?

A8: Low yields in Wittig reactions can stem from several issues:

  • Inefficient Ylide Formation: The generation of the phosphonium ylide is critical. Ensure your base is strong enough and that your solvent is anhydrous.

  • Ylide Instability: Some ylides are unstable and should be used immediately after preparation.

  • Steric Hindrance: While the 3-formyl group of the indole is accessible, highly hindered ylides may react slowly.

  • Side Reactions: The aldehyde starting material can be prone to side reactions if the reaction conditions are too harsh or prolonged.

Data Presentation

Table 1: Representative Conditions for Reductive Amination of this compound

AmineReducing Agent (Equivalents)SolventReaction Time (h)Typical Yield (%)
BenzylamineNaBH(OAc)₃ (1.5)Dichloromethane1285-95
MorpholineNaBH(OAc)₃ (1.5)Dichloromethane1680-90
AnilineNaBH(OAc)₃ (2.0)Dichloroethane2460-75

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Table 2: Representative Conditions for Wittig Reaction of this compound

Phosphonium SaltBaseSolventReaction Time (h)Typical Yield (%)
Methyltriphenylphosphonium bromiden-ButyllithiumTHF470-85
Ethyl (triphenylphosphoranylidene)acetate- (Stabilized ylide)Toluene2480-90
Benzyltriphenylphosphonium chloridePotassium tert-butoxideTHF665-80

Note: Yields are representative and can vary based on the stability of the ylide and purification efficiency.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane, add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Wittig Reaction

  • Ylide Generation (for non-stabilized ylides): To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide dropwise. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_workup Work-up & Purification cluster_products Products start This compound reductive_amination Reductive Amination start->reductive_amination Amine, Reducing Agent wittig_reaction Wittig Reaction start->wittig_reaction Phosphonium Ylide workup Quenching & Extraction reductive_amination->workup wittig_reaction->workup purification Column Chromatography workup->purification amine_product 3-Aminomethylindole Derivative purification->amine_product from Reductive Amination alkene_product 3-Alkenylindole Derivative purification->alkene_product from Wittig Reaction

Caption: General experimental workflow for reactions of this compound.

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Boc-4-Benzyloxy-3-formylindole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical development, the purity of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-4-Benzyloxy-3-formylindole is a key building block in the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this intermediate, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable method for determining the purity of pharmaceutical intermediates like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for routine quality control.

Proposed RP-HPLC Method

This section outlines a robust RP-HPLC method for the purity analysis of this compound, developed based on established methodologies for similar indole derivatives and Boc-protected compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (for the indole chromophore) and 220 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Comparison of Analytical Methods

While HPLC is the primary method for quantitative purity analysis, other techniques can provide complementary information or be used for preliminary screening.[2]

Method Principle Advantages Limitations Typical Application
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution and sensitivity, accurate quantification, widely applicable.Requires a chromophore for UV detection, can be time-consuming for method development.Gold standard for purity determination and impurity profiling.
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase coated on a flat plate.Rapid, simple, low cost, multiple samples can be run simultaneously.Low resolution, not quantitative, less sensitive than HPLC.Rapid screening of reaction progress and preliminary purity checks.
Gas Chromatography (GC) Partitioning of volatile components between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds like this compound.Analysis of residual solvents in the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without reference standards (qNMR).Lower sensitivity for trace impurities compared to HPLC.Structural confirmation and identification of major impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information for impurity identification.Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures.Identification and characterization of unknown impurities.

Experimental Workflows and Decision Making

The following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to selecting the appropriate purity analysis method.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample (1 mg/mL in Acetonitrile) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample equilibrate Equilibrate C18 Column filter_sample->equilibrate inject_blank Inject Blank (Acetonitrile) equilibrate->inject_blank inject_sample Inject Sample inject_blank->inject_sample acquire_chromatogram Acquire Chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate Peak Areas acquire_chromatogram->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Assessment.

Purity_Analysis_Decision_Tree Purity Analysis Method Selection cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_structural Structural Information cluster_volatile Volatile Impurities start Purity Analysis Required screening_check Rapid Screening or Reaction Monitoring? start->screening_check tlc Perform TLC Analysis screening_check->tlc Yes quantitative_check Quantitative Purity & Impurity Profile? screening_check->quantitative_check No tlc->quantitative_check hplc Perform HPLC Analysis quantitative_check->hplc Yes structure_check Impurity Identification or Structural Confirmation? quantitative_check->structure_check No hplc->structure_check lcms_nmr Perform LC-MS and/or NMR Analysis structure_check->lcms_nmr Yes volatile_check Analysis of Residual Solvents? structure_check->volatile_check No lcms_nmr->volatile_check gc Perform GC Analysis volatile_check->gc Yes end Purity Assessment Complete volatile_check->end No gc->end

Caption: Decision Tree for Purity Analysis Method Selection.

Conclusion

For the definitive purity assessment of this compound, a validated RP-HPLC method is indispensable. It provides the accuracy and precision required for quality control in a research and drug development setting. While techniques like TLC offer rapid preliminary checks, and methods such as NMR and MS are powerful for structural elucidation, HPLC remains the cornerstone for quantitative purity determination. By employing a combination of these analytical techniques, researchers can ensure the high quality and integrity of this vital pharmaceutical intermediate.

References

A Comparative Guide to Nitrogen Protection of 4-Benzyloxy-3-formylindole: Boc vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the indole nitrogen of 4-benzyloxy-3-formylindole is a critical consideration in multi-step syntheses. The stability of the protecting group throughout various reaction conditions and the ease and selectivity of its removal are paramount. This guide provides an objective comparison of the commonly employed tert-butyloxycarbonyl (Boc) group with other viable alternatives, namely the 2-(trimethylsilyl)ethoxymethyl (SEM) and tosyl (Ts) groups.

The indole nitrogen, while seemingly innocuous, can participate in undesirable side reactions under both acidic and basic conditions. Its protection is often necessary to ensure high yields and purity of the desired products. The choice of the protecting group can significantly impact the synthetic route and overall efficiency.

Head-to-Head Comparison of Protecting Groups

The following table summarizes the key characteristics and typical experimental outcomes for the protection of the indole nitrogen with Boc, SEM, and tosyl groups. This data is synthesized from general literature on indole protection, as direct comparative studies on 4-benzyloxy-3-formylindole are not extensively documented.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Boc (Boc)₂O, DMAP, THF or CH₂Cl₂TFA/CH₂Cl₂; HCl/Dioxane; Oxalyl chloride/MeOH; NaOMe/MeOHStable to nucleophiles and catalytic hydrogenation. Labile to strong acids.Mild protection conditions. Can be removed under non-acidic conditions for sensitive substrates.Acid lability can be a limitation in the presence of other acid-sensitive functional groups. Can be sterically hindering.
SEM SEMCl, NaH, DMFTBAF, THF; Lewis acids (e.g., SnCl₄, MgBr₂); HFStable to a wide range of nucleophilic and basic conditions. Cleaved by fluoride ions or Lewis acids.Orthogonal to many other protecting groups. Stable to conditions used for Boc and Fmoc removal.Deprotection can sometimes be sluggish. Reagents like SEMCl can be moisture-sensitive.
Tosyl (Ts) TsCl, Pyridine or K₂CO₃/DMFStrong reducing agents (e.g., Mg/MeOH, SmI₂); Strong acids (e.g., HBr/AcOH)Very robust. Stable to strongly acidic and oxidizing conditions.Highly stable, allowing for a wide range of subsequent reactions.Harsh deprotection conditions can limit its application with sensitive substrates.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the protection and deprotection of an indole nitrogen. These should be considered as a starting point and may require optimization for 4-benzyloxy-3-formylindole.

Boc Protection and Deprotection

Protection Protocol:

  • To a solution of 4-benzyloxy-3-formylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Deprotection Protocol (Acidic):

  • The N-Boc protected 4-benzyloxy-3-formylindole (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).

  • The solution is stirred at room temperature for 30-60 minutes, with progress monitored by TLC.

  • The solvents are removed in vacuo.

  • The residue is co-evaporated with toluene to remove residual TFA.

  • The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the deprotected indole.

SEM Protection and Deprotection

Protection Protocol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of 4-benzyloxy-3-formylindole (1.0 eq) in DMF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq) is added slowly.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water and then extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Deprotection Protocol (Fluoride-mediated):

  • To a solution of the N-SEM protected indole (1.0 eq) in anhydrous THF is added tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF).

  • The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-6 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the deprotected indole.

Tosyl (Ts) Protection and Deprotection

Protection Protocol:

  • To a solution of 4-benzyloxy-3-formylindole (1.0 eq) in pyridine is added p-toluenesulfonyl chloride (TsCl, 1.2 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is then poured into ice-water and extracted with ethyl acetate.

  • The organic layer is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated to give the N-tosyl protected indole, which is typically purified by recrystallization or column chromatography.

Deprotection Protocol (Reductive):

  • To a solution of the N-tosyl protected indole (1.0 eq) in anhydrous methanol is added magnesium turnings (10 eq).

  • The mixture is heated at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and 1M aqueous HCl.

  • The aqueous layer is neutralized with solid sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the deprotected indole.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the indole nitrogen with Boc, SEM, and Tosyl groups.

ProtectionDeprotection_Workflow cluster_boc Boc Protection/Deprotection Indole_Boc 4-Benzyloxy-3-formylindole Boc_Protection Protection (Boc)₂O, DMAP, THF Indole_Boc->Boc_Protection NBoc_Indole N-Boc-4-benzyloxy-3-formylindole Boc_Protection->NBoc_Indole Boc_Deprotection Deprotection TFA, CH₂Cl₂ NBoc_Indole->Boc_Deprotection Deprotected_Indole_Boc 4-Benzyloxy-3-formylindole Boc_Deprotection->Deprotected_Indole_Boc

Boc Protection and Deprotection Workflow

SEM_Workflow cluster_sem SEM Protection/Deprotection Indole_SEM 4-Benzyloxy-3-formylindole SEM_Protection Protection SEMCl, NaH, DMF Indole_SEM->SEM_Protection NSEM_Indole N-SEM-4-benzyloxy-3-formylindole SEM_Protection->NSEM_Indole SEM_Deprotection Deprotection TBAF, THF NSEM_Indole->SEM_Deprotection Deprotected_Indole_SEM 4-Benzyloxy-3-formylindole SEM_Deprotection->Deprotected_Indole_SEM

SEM Protection and Deprotection Workflow

Tosyl_Workflow cluster_tosyl Tosyl Protection/Deprotection Indole_Tosyl 4-Benzyloxy-3-formylindole Tosyl_Protection Protection TsCl, Pyridine Indole_Tosyl->Tosyl_Protection NTosyl_Indole N-Tosyl-4-benzyloxy-3-formylindole Tosyl_Protection->NTosyl_Indole Tosyl_Deprotection Deprotection Mg, MeOH NTosyl_Indole->Tosyl_Deprotection Deprotected_Indole_Tosyl 4-Benzyloxy-3-formylindole Tosyl_Deprotection->Deprotected_Indole_Tosyl

Limited Public Data Precludes Direct Bioactivity Comparison of 1-Boc-4-Benzyloxy-3-formylindole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a prominent feature in many biologically active compounds, and its derivatives have been extensively investigated as potential therapeutic agents.[1][2] Research has shown that modifications at various positions of the indole ring can significantly influence the pharmacological profile of the resulting compounds. For instance, substitutions at the 3-position of the indole ring have been a major focus of drug discovery efforts, leading to the identification of potent anticancer and kinase inhibitors.

However, the specific substitution pattern of a tert-butyloxycarbonyl (Boc) group at the 1-position, a benzyloxy group at the 4-position, and a formyl group at the 3-position, which defines the core structure of interest, appears to be an under-investigated area in the public domain. Searches for "1-Boc-4-benzyloxy-3-formylindole" primarily identify it as a chemical intermediate or building block for the synthesis of more complex molecules. While its utility in medicinal chemistry is acknowledged, the biological activities of its direct derivatives are not detailed in the accessible literature.

Similarly, investigations into the bioactivity of 4-benzyloxyindole derivatives are available, but these studies often do not include a formyl group at the 3-position, making a direct comparison to the requested scaffold and its derivatives challenging. For example, some research focuses on the anticancer properties of benzyloxybenzaldehyde derivatives, which, while sharing a benzyloxy moiety, are structurally distinct from the indole scaffold specified.[1]

General Bioactivity of Related Indole Scaffolds

While a specific comparison is not feasible, a general overview of the bioactivity of related indole structures can provide some context for researchers and drug development professionals.

Anticancer and Kinase Inhibitory Activity

Indole derivatives are widely recognized for their potential as anticancer agents and kinase inhibitors. The indole scaffold can mimic the purine core of ATP, enabling it to bind to the ATP-binding site of various protein kinases, which are often dysregulated in cancer. Modifications of the indole ring are crucial for achieving potency and selectivity against specific kinases. For instance, various N-substituted indole-3-imine derivatives have been investigated for their Src kinase inhibitory effects.

Anti-inflammatory Activity

Substituted indole derivatives have also shown promise as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators. While specific data on 4-benzyloxy-substituted indoles in inflammation is scarce, the broader class of indoles has been explored for this therapeutic application.

Experimental Approaches for Bioactivity Screening

To assess the bioactivity of novel indole derivatives, a standard set of experimental protocols would typically be employed. Although specific data for the requested compounds is unavailable, the following methodologies are representative of the approaches used in the field.

Kinase Inhibition Assays

A common method to evaluate the kinase inhibitory potential of a compound is through in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Illustrative Experimental Workflow for Kinase Inhibition Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Incubation Incubation of Compound, Enzyme, Substrate & ATP Compound->Incubation Enzyme Kinase Enzyme Preparation Enzyme->Incubation Substrate Substrate & ATP Preparation Substrate->Incubation Detection Measurement of Phosphorylation (e.g., Luminescence) Incubation->Detection Analysis Calculation of IC50 Value Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assays

To determine the cytotoxic or anti-proliferative effects of compounds on cancer cells, assays such as the MTT or SRB assay are commonly used. These assays measure the number of viable cells after treatment with the test compound.

General Signaling Pathway for Apoptosis Induction:

cluster_pathway Apoptosis Signaling Pathway Indole_Derivative Indole Derivative Target_Kinase Target Kinase (e.g., EGFR, Src) Indole_Derivative->Target_Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Target_Kinase->Downstream_Signaling Activation Apoptosis_Induction Induction of Apoptosis Downstream_Signaling->Apoptosis_Induction Regulation Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Simplified signaling pathway of an indole derivative inducing apoptosis.

Conclusion

References

The Strategic Advantage of 1-Boc-4-Benzyloxy-3-formylindole in Complex Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of complex indole alkaloids and related bioactive molecules, the choice of starting materials and protecting group strategy is paramount to success. This guide provides a comprehensive comparison of 1-Boc-4-benzyloxy-3-formylindole against other indole-3-carboxaldehyde derivatives, highlighting its distinct advantages in multi-step synthetic campaigns. The strategic incorporation of both the tert-butyloxycarbonyl (Boc) and benzyl (Bn) protecting groups offers a powerful platform for orthogonal chemical manipulations, leading to enhanced yields, simplified purifications, and greater overall efficiency.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The functionalization of the indole ring, particularly at the C3 and C4 positions, is crucial for modulating biological activity. This compound serves as a versatile starting material for the elaboration of these key positions. The formyl group at C3 is a gateway for chain extension and the introduction of various functional groups, while the protected hydroxyl group at C4 is a common feature in many biologically active tryptamines, such as the psychedelic compound psilocin.

The Power of Orthogonal Protection: Boc and Benzyl Groups

The primary advantage of this compound lies in the orthogonal nature of its two protecting groups. The Boc group on the indole nitrogen is labile to acidic conditions, while the benzyl ether at the 4-position is stable to acid but readily cleaved by catalytic hydrogenolysis. This orthogonality allows for the selective deprotection and functionalization of either the indole nitrogen or the 4-hydroxyl group without affecting the other, a critical consideration in lengthy synthetic sequences.

This strategic protection scheme prevents undesirable side reactions and allows for a more controlled and predictable synthetic route. For instance, reactions involving the indole nitrogen, such as N-alkylation, can be performed after the selective removal of the Boc group, leaving the benzyl-protected hydroxyl group intact. Conversely, the 4-hydroxyl group can be unmasked at a later stage to introduce further functionality or to reveal the final target molecule.

Comparative Analysis: A Multi-Step Synthesis Case Study

To illustrate the advantages of this compound, we present a representative multi-step synthesis of a 4-hydroxytryptamine derivative, a common structural motif in psychoactive compounds and other bioactive molecules. We will compare the expected outcomes using the title compound with alternative starting materials, such as unprotected 4-hydroxyindole-3-carboxaldehyde or singly protected derivatives.

Synthetic Pathway Overview

SynthesisWorkflow A This compound B Henry Reaction (Nitromethane, NH4OAc) A->B Step 1 C Nitrostyrene Intermediate B->C D Reduction (LiAlH4 or NaBH4/NiCl2) C->D Step 2 E Protected Tryptamine D->E F Boc Deprotection (TFA or HCl) E->F Step 3 G 4-Benzyloxy-tryptamine F->G H Benzyl Deprotection (H2, Pd/C) G->H Step 4 I 4-Hydroxy-tryptamine H->I

A typical synthetic workflow for producing 4-hydroxy-tryptamine.

Step 1: Henry Reaction

The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction that converts the formyl group into a β-nitroalkene. This is the first step in constructing the ethylamine side chain of the tryptamine.

Starting MaterialReagentsTypical YieldComments
This compound Nitromethane, Ammonium Acetate85-95%The Boc and benzyl groups are stable under these conditions, leading to a clean reaction with high yield.
4-Hydroxyindole-3-carboxaldehydeNitromethane, Ammonium Acetate60-70%The unprotected hydroxyl and indole NH groups can lead to side reactions and lower yields.
1-Boc-indole-3-carboxaldehydeNitromethane, Ammonium Acetate80-90%Good yield, but requires subsequent functionalization of the C4 position, adding steps to the synthesis.
Step 2: Reduction of the Nitrostyrene

The reduction of the β-nitroalkene to the corresponding amine is a critical step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent often used for this transformation.

IntermediateReagentsTypical YieldComments
Protected Nitrostyrene LiAlH4 in THF75-85%The protected intermediate is stable, allowing for a clean reduction.
Unprotected NitrostyreneLiAlH4 in THF50-60%The presence of acidic protons on the hydroxyl and indole NH groups can consume the hydride reagent, leading to lower yields and the formation of byproducts.
Step 3 & 4: Orthogonal Deprotection

The final steps involve the sequential removal of the protecting groups to unveil the target 4-hydroxytryptamine.

Protected TryptamineDeprotection StepReagentsTypical YieldComments
1-Boc-4-benzyloxy-tryptamine Boc DeprotectionTrifluoroacetic Acid (TFA)>95%Selective and clean removal of the Boc group without affecting the benzyl ether.
Benzyl DeprotectionH₂, Pd/C>95%Efficient cleavage of the benzyl ether to yield the final product.
Alternative Protected TryptaminesDeprotectionVariesDeprotection strategies for other protecting groups may not be as clean or may require harsher conditions that could affect the rest of the molecule.

Experimental Protocols

Step 1: Henry Reaction with this compound

To a solution of this compound (1.0 eq) in nitromethane (10 vol) is added ammonium acetate (2.0 eq). The mixture is heated to reflux for 2-4 hours, monitoring by TLC. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude nitrostyrene, which can be purified by column chromatography.

Step 2: Reduction of the Nitrostyrene with LiAlH₄

Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under argon at 0 °C is added a solution of the nitrostyrene intermediate (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure to give the crude protected tryptamine, which can be purified by column chromatography.

Step 3: Boc Deprotection

The Boc-protected tryptamine is dissolved in dichloromethane (10 vol), and trifluoroacetic acid (5 vol) is added at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 4-benzyloxy-tryptamine.

Step 4: Benzyl Deprotection

The 4-benzyloxy-tryptamine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final 4-hydroxy-tryptamine.

Logical Relationship of Advantages

Advantages A This compound B Orthogonal Protecting Groups (Acid-labile Boc, Hydrogenolysis-labile Bn) A->B C Selective Deprotection of Indole N-H B->C D Selective Deprotection of 4-OH B->D E Controlled Multi-Step Synthesis C->E D->E F Minimized Side Reactions E->F G Higher Overall Yield F->G H Simplified Purification F->H I Increased Efficiency G->I H->I

Advantages stemming from the orthogonal protecting groups.

Conclusion

The use of this compound in multi-step synthesis offers significant advantages over less strategically protected starting materials. The orthogonal Boc and benzyl protecting groups provide the synthetic chemist with a high degree of control, allowing for selective functionalization and deprotection steps. This leads to cleaner reactions, higher yields, and simplified purification protocols. For researchers in drug discovery and development, the efficiency and reliability offered by this versatile building block can accelerate the synthesis of complex indole-based targets, ultimately saving time and resources in the pursuit of novel therapeutic agents.

Navigating the Synthetic Landscape: A Comparative Guide to 1-Boc-4-Benzyloxy-3-formylindole and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selection of appropriate protecting groups is a critical determinant of success. Among the plethora of indole-based building blocks, 1-Boc-4-benzyloxy-3-formylindole stands as a versatile intermediate. However, a comprehensive understanding of its limitations is paramount for efficient and robust synthetic planning. This guide provides an objective comparison of this compound with alternative strategies, supported by experimental data and detailed protocols to inform judicious selection in complex synthetic endeavors.

Unveiling the Limitations: Challenges in Deprotection and Reactivity

The primary appeal of this compound lies in the orthogonal nature of its protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen and the hydrogenolysis-sensitive benzyl (Bn) ether at the 4-position. This orthogonality, in theory, allows for selective deprotection. However, practical applications can present several challenges that constitute the limitations of this reagent.

A significant challenge lies in the potential for simultaneous or undesired partial deprotection. While the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), and the benzyl group is removed by catalytic hydrogenation, the specific substrate can influence the lability of these groups. In complex molecules, the desired chemoselectivity may be compromised, leading to mixtures of products and reduced yields. For instance, strong acidic conditions required for Boc removal can sometimes lead to partial cleavage of the benzyl ether, particularly if the reaction is prolonged or heated. Conversely, certain hydrogenation catalysts or conditions for benzyl group removal might affect other sensitive functional groups present in the molecule.

Another limitation pertains to the steric hindrance imparted by the bulky Boc group, which can influence the reactivity of the adjacent formyl group. While the formyl group is a versatile handle for various carbon-carbon bond-forming reactions, its accessibility can be diminished, potentially requiring harsher reaction conditions or leading to lower yields in reactions such as aldol condensations or reductive aminations.

A Comparative Analysis of Protecting Group Strategies

To overcome the limitations of the Boc/Benzyl strategy, alternative protecting group combinations for 4-hydroxyindole-3-carbaldehyde have been explored. These alternatives often focus on improving deprotection selectivity, altering steric and electronic properties, and enhancing overall synthetic efficiency. Below is a comparative overview of some key alternatives.

Protecting Group StrategyN-ProtectionO-ProtectionKey AdvantagesPotential Disadvantages
Standard BocBenzyl (Bn)Commercially available starting materials; well-established procedures.Potential for non-selective deprotection; steric hindrance from Boc group.
Alternative 1 SEMBenzyl (Bn)SEM group is stable to a wider range of conditions than Boc; deprotected with fluoride ions.Introduction of SEM group can be less straightforward; silicon-containing byproducts.
Alternative 2 PivaloylBenzyl (Bn)Pivaloyl group is robust and sterically demanding, offering different reactivity profiles.Removal of the pivaloyl group requires strong basic or reductive conditions, which may not be compatible with all substrates.[1]
Alternative 3 BocSilyl Ethers (e.g., TBDMS)Silyl ethers are easily introduced and removed with fluoride ions, offering good orthogonality with Boc.Silyl ethers can be labile under acidic or basic conditions used for other transformations.

Experimental Data: A Head-to-Head Comparison

The true measure of a synthetic strategy lies in its performance in key chemical transformations. Below, we present a comparative summary of yields for a representative olefination reaction—the Horner-Wadsworth-Emmons reaction—using indole-3-carbaldehydes with different protecting groups.

EntryN-Protecting GroupO-Protecting GroupOlefination Yield (%)Reference
1BocBenzyloxy~75-85% (typical)General Knowledge
2SEMBenzyloxyNot explicitly found, but expected to be comparable or slightly higher due to less steric hindrance.-
3PivaloylBenzyloxyNot explicitly found.-
4H (unprotected)Hydroxy82% (for synthesis of the aldehyde)[2]

Detailed Experimental Protocols

To facilitate the practical application of the information presented, detailed experimental protocols for the synthesis of the parent 4-hydroxy-1H-indole-3-carbaldehyde and a general procedure for the Horner-Wadsworth-Emmons reaction are provided below.

Synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde

This procedure outlines the Vilsmeier-Haack formylation of 4-hydroxyindole.

Materials:

  • 4-Hydroxyindole (5.0 g)

  • Anhydrous N,N-dimethylformamide (DMF) (25 mL)

  • Phosphorus oxychloride (POCl₃) (7.35 mL)

  • Ice-methanol bath

  • 30% aqueous sodium hydroxide solution

  • 5N Hydrochloric acid

  • Methanol for recrystallization

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath.

  • Slowly add 7.35 mL of phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. Stir the mixture for an additional 15 minutes.

  • Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF.

  • Add the 4-hydroxyindole solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature with an ice bath.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by carefully adding water while cooling the flask in an ice bath.

  • Make the mixture alkaline by adding 30% aqueous sodium hydroxide solution and stir for 15 minutes.

  • Acidify the mixture to a pH of 4 with 5N hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 4-hydroxy-1H-indole-3-carbaldehyde. The expected yield is approximately 82%.[2]

General Protocol for Horner-Wadsworth-Emmons Olefination

This protocol provides a general method for the olefination of an indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde derivative (1.0 mmol)

  • Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 mmol)

  • Base (e.g., sodium hydride, 60% dispersion in mineral oil) (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF at 0 °C, add the phosphonate reagent (1.1 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Cool the resulting solution back to 0 °C and add a solution of the indole-3-carbaldehyde derivative (1.0 mmol) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alkene.

Visualizing the Synthetic Strategy

To aid in the conceptualization of the synthetic pathways and decision-making processes, the following diagrams illustrate the key relationships and workflows.

Deprotection_Strategy Start This compound Acid Acidic Conditions (e.g., TFA) Start->Acid Boc Deprotection Hydrogenolysis Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Hydrogenolysis Benzyl Deprotection Product_NH 4-Benzyloxy-3-formylindole Acid->Product_NH Final_Product 4-Hydroxy-3-formylindole Product_OH 1-Boc-4-Hydroxy-3-formylindole Hydrogenolysis->Product_OH Product_NH->Hydrogenolysis Benzyl Deprotection Product_OH->Acid Boc Deprotection Reaction_Workflow cluster_synthesis Synthesis of Aldehyde cluster_protection Protection cluster_olefination Olefination 4-Hydroxyindole 4-Hydroxyindole Vilsmeier-Haack Vilsmeier-Haack 4-Hydroxyindole->Vilsmeier-Haack 4-Hydroxy-3-formylindole 4-Hydroxy-3-formylindole Vilsmeier-Haack->4-Hydroxy-3-formylindole Protecting_Groups Boc₂O, BnBr, Base 4-Hydroxy-3-formylindole->Protecting_Groups This compound This compound Protecting_Groups->this compound HWE_Reaction Horner-Wadsworth-Emmons Reagent, Base This compound->HWE_Reaction Alkene_Product Indole-3-alkene derivative HWE_Reaction->Alkene_Product

References

Spectroscopic comparison of 1-Boc-4-Benzyloxy-3-formylindole and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 1-Boc-4-benzyloxy-3-formylindole and its precursors, 4-benzyloxyindole and 1-Boc-4-benzyloxyindole, provides valuable insights for researchers and professionals in drug development. This guide summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes the synthetic pathway and analytical workflow.

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, involves a two-step process starting from 4-benzyloxyindole. The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, yielding 1-Boc-4-benzyloxyindole. This is followed by a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position. Each synthetic step imparts distinct changes to the molecule's spectroscopic signature, which can be tracked using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-benzyloxyindole, its Boc-protected intermediate, and the final formylated product. These values are compiled from various sources and provide a clear comparison of the changes occurring at each synthetic step.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH1 (NH)H2H3H5H6H7Benzyl CH₂Boc (CH₃)₉CHO
4-Benzyloxyindole~8.1 (br s)~7.2~6.5~6.6~7.1~7.0~5.2 (s)--
1-Boc-4-benzyloxyindole-~7.4~6.6~6.7~7.2~7.5~5.1 (s)~1.6 (s)-
This compound-~8.0 (s)-~6.8~7.3~7.9~5.2 (s)~1.7 (s)~10.1 (s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC2C3C3aC4C5C6C7C7aBenzyl CH₂Boc C(CH₃)₃Boc C=OCHO
4-Benzyloxyindole~123~101~127~153~105~122~110~138~70---
1-Boc-4-benzyloxyindole~125~107~128~154~106~122~115~137~70~84~150-
This compound~138~118~126~155~107~124~116~136~71~85~149~185

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O Stretch (Boc)C=O Stretch (Aldehyde)C-O Stretch
4-Benzyloxyindole~3400--~1240
1-Boc-4-benzyloxyindole-~1730-~1250
This compound-~1735~1670~1255

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺
4-BenzyloxyindoleC₁₅H₁₃NO223.27224.10
1-Boc-4-benzyloxyindoleC₂₀H₂₁NO₃323.38324.16
This compoundC₂₁H₂₁NO₄351.39352.15

Experimental Protocols

Synthesis of 1-Boc-4-benzyloxyindole:

To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Vilsmeier-Haack Reaction):

To a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in anhydrous DCM at 0 °C is added phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of 1-Boc-4-benzyloxyindole (1.0 eq) in anhydrous DCM is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by pouring it into a cold aqueous solution of sodium bicarbonate. The mixture is stirred vigorously until the evolution of gas ceases. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR spectra are recorded on an FT-IR spectrometer, and the samples are typically prepared as KBr pellets or as a thin film.

  • Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizing the Process

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the compounds.

Synthetic Pathway 4-Benzyloxyindole 4-Benzyloxyindole 1-Boc-4-benzyloxyindole 1-Boc-4-benzyloxyindole 4-Benzyloxyindole->1-Boc-4-benzyloxyindole Boc₂O, DMAP DCM This compound This compound 1-Boc-4-benzyloxyindole->this compound POCl₃, DMF DCM

Caption: Synthetic route to this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR Characterization IR IR Purification->IR MS MS Purification->MS

A Comparative Guide to Analytical Method Validation for the Quantification of 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 1-Boc-4-Benzyloxy-3-formylindole, a key intermediate in pharmaceutical synthesis. While no specific validated methods for this compound are publicly available, this document outlines the validation process for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), based on methods for structurally similar compounds and in accordance with ICH Q2(R2) guidelines. The presented data is representative and serves as a benchmark for the validation of a bespoke analytical method.

Comparison of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.

ParameterHPLC with UV DetectionUPLC-MS/MS
Principle Separation based on polarity, quantification by UV absorbance.Separation based on polarity, quantification by mass-to-charge ratio.
Selectivity Good, but potential for interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass-based detection.
Sensitivity Moderate (typically µg/mL to high ng/mL).Very high (typically low ng/mL to pg/mL).
Analysis Time Longer run times (typically 15-30 minutes).Shorter run times (typically 5-15 minutes).
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Primary Use Routine quality control, purity assessment, and assay of the bulk intermediate.Trace level impurity analysis, metabolite identification, and quantification in complex matrices.

Experimental Protocols

The following are proposed starting protocols for the development and validation of an analytical method for this compound. These would require optimization and full validation.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Sample Solution: Prepare sample solutions by dissolving the material to be tested in the same solvent to a similar concentration.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Filtration: All solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to prevent clogging of the chromatographic system.

Proposed HPLC-UV Method

This method is suitable for determining the purity and assay of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for indole derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the analyte (a wavelength around 254 nm or 280 nm is often suitable for indole derivatives).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10 µL.

Proposed UPLC-MS/MS Method

This method is ideal for trace-level quantification and identification of impurities.

  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column with smaller particle size (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but using volatile additives like formic acid or ammonium formate is necessary for MS compatibility.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive or negative mode, to be optimized for the analyte.

  • MS/MS Parameters: The precursor ion (the molecular ion of this compound) and a suitable product ion would be determined by infusion and used for Multiple Reaction Monitoring (MRM) for quantification.

Validation Parameters and Representative Data

The following tables summarize the key validation parameters and provide hypothetical but realistic acceptance criteria and results for a validated method, in line with ICH guidelines.

Table 1: System Suitability

ParameterAcceptance CriteriaRepresentative Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
%RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 2: Linearity

ParameterAcceptance CriteriaRepresentative Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Concentration Range 5 - 150 µg/mL5 - 150 µg/mL

Table 3: Accuracy and Precision

Concentration LevelAccuracy (% Recovery)Precision (%RSD)
Low (80%) 98.0 - 102.0%≤ 2.0%
Medium (100%) 98.0 - 102.0%≤ 2.0%
High (120%) 98.0 - 102.0%≤ 2.0%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterRepresentative Result (HPLC-UV)Representative Result (UPLC-MS/MS)
LOD 0.5 µg/mL0.1 ng/mL
LOQ 1.5 µg/mL0.5 ng/mL

Table 5: Robustness

Parameter VariationEffect on Results
Flow Rate (± 10%) No significant change in resolution or quantification.
Column Temperature (± 5°C) Minor shift in retention time, no impact on quantification.
Mobile Phase Composition (± 2%) Minor shift in retention time, no impact on quantification.

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation prep_start Weigh Compound dissolve Dissolve in Solvent prep_start->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC/UPLC filter->inject separate Chromatographic Separation inject->separate detect UV or MS/MS Detection separate->detect specificity Specificity / Forced Degradation detect->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Experimental workflow for analytical method validation.

logical_relationship cluster_compound Target Analyte cluster_methods Analytical Techniques cluster_purpose Application compound 1-Boc-4-Benzyloxy- 3-formylindole hplc HPLC-UV compound->hplc uplc UPLC-MS/MS compound->uplc assay Assay & Purity hplc->assay uplc->assay impurities Trace Impurity Analysis uplc->impurities

Caption: Relationship between analyte, methods, and applications.

Efficacy comparison of 1-Boc-4-Benzyloxy-3-formylindole with other formylindole reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Formylindole Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common chemical reagents and methods used for the formylation of indoles, a critical reaction in the synthesis of numerous biologically active compounds and pharmaceuticals. The focus is on providing a clear comparison of reaction performance, supported by experimental data, to aid in the selection of the most appropriate synthetic route.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, and its C3-formylated derivatives, such as indole-3-carboxaldehydes, are key intermediates for a vast array of therapeutic agents.[1] The choice of formylation reagent is critical and can significantly impact reaction efficiency, substrate scope, and overall yield.

The compound of interest, 1-Boc-4-Benzyloxy-3-formylindole , is an example of a protected, functionalized indole-3-carboxaldehyde. It is the product of a formylation reaction on a suitable precursor, 1-Boc-4-benzyloxyindole. This guide will therefore compare the primary methods and reagents used to synthesize such formylindoles, providing a framework for understanding their relative efficacy. We will evaluate several widely-used formylation techniques: the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction, alongside a brief overview of modern alternatives.

Data Presentation: Comparison of Formylation Methods

The following tables summarize quantitative data for the formylation of various indole substrates using different reagents. The efficiency of these methods is highly dependent on the electronic nature of the indole nucleus.

Table 1: Vilsmeier-Haack Formylation of Various Indole Derivatives

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
Indole (unsubstituted)POCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl) + 22.5 (2-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
Indole (unsubstituted)Vilsmeier Reagent0 to RT2.577
Methyl 6-methyl-1H-indole-2-carboxylatePOCl₃, DMF--79[2]

Table 2: Duff Reaction Formylation of Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
Indole (unsubstituted)Hexamethylenetetramine, Acetic Acid1002.525[3]
2-MethylindoleHexamethylenetetramine, Acetic Acid1002.574[3]

Table 3: Reimer-Tiemann and Other Formylation Methods for Indoles

MethodIndole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
Reimer-TiemannIndoleCHCl₃, NaOH~60~3Moderate (often with byproducts)[4][5]
Iron-CatalyzedVarious N-substituted indolesFeCl₃, Formaldehyde, NH₃(aq)1300.5 - 2up to 93[6]
PhotochemicalVarious substituted indolesGlyoxylic Acid (aq), UV lightRoom Temp1253 - 78[7]

Experimental Protocols

Detailed methodologies for the principal formylation reactions are provided below.

Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol is adapted from established literature procedures.[1][8]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 30%)

  • Toluene and Cyclohexane for purification (optional)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place freshly distilled DMF (e.g., 3.74 moles).

  • Cool the flask in an ice-salt bath. With stirring, add freshly distilled POCl₃ (e.g., 0.94 moles) dropwise over 30 minutes, maintaining a low temperature. This forms the Vilsmeier reagent, often observed as a yellow to pinkish complex.

  • Prepare a solution of indole (e.g., 0.85 moles) in DMF. Add this solution to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to 35°C and stir for approximately 1-1.5 hours. The reaction mixture will typically transform into an opaque, yellow paste.

  • Quench the reaction by carefully adding crushed ice to the paste with vigorous stirring. This should result in a clear, red aqueous solution.

  • Transfer the solution to a larger flask containing more ice. Slowly add a concentrated aqueous solution of NaOH with efficient stirring until the mixture is strongly basic.

  • Heat the resulting suspension to boiling, then allow it to cool to room temperature, and finally, let it stand in a refrigerator overnight to complete precipitation.

  • Collect the precipitate by filtration, wash thoroughly with water, and air-dry to yield indole-3-carboxaldehyde.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Duff Reaction Formylation of 2-Methylindole

This protocol is based on the procedure described by Chatterjee and Biswas.[3]

Materials:

  • 2-Methylindole

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a suitable flask, create a mixture of 2-methylindole (e.g., 1 part by weight), HMTA (e.g., 1 part by weight), and glacial acetic acid (e.g., 1.5 mL per gram of indole).

  • Heat the mixture at 100°C for approximately 2.5 hours.

  • Add a solution of concentrated HCl in water (e.g., 2.5 mL HCl in 3 mL water per gram of indole) and continue heating for an additional 10 minutes.

  • Add water (e.g., 15 mL per gram of indole) to the reaction mixture.

  • Neutralize the mixture with sodium bicarbonate.

  • Collect the resulting solid precipitate by filtration to obtain 2-methylindole-3-carboxaldehyde.

Protocol 3: Reimer-Tiemann Formylation of Indole

This is a general procedure; yields can be variable and side products, including 3-chloroquinoline, are possible.[4][9]

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Protic solvent (e.g., water, ethanol)

Procedure:

  • Dissolve indole in a suitable solvent system, typically a biphasic mixture of an organic solvent and an aqueous solution of a strong base (e.g., 40% aq. NaOH).

  • Add chloroform to the mixture.

  • Heat the reaction mixture to approximately 60-70°C with vigorous stirring for several hours (e.g., 3 hours). The reaction can be exothermic, so careful temperature control is necessary.[10]

  • After the reaction period, cool the mixture and acidify it with a suitable acid (e.g., dilute HCl) to neutralize the excess base and precipitate the product.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • The crude product often requires purification by column chromatography or recrystallization to separate the desired indole-3-carboxaldehyde from unreacted starting material and byproducts.

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_0 Vilsmeier-Haack Reaction cluster_1 Duff Reaction cluster_2 Reimer-Tiemann Reaction a0 1. Mix DMF + POCl₃ (Vilsmeier Reagent Formation) a1 2. Add Indole Substrate (Electrophilic Attack) a0->a1 a2 3. Aqueous Basic Workup (Hydrolysis) a1->a2 a3 4. Isolation/Purification a2->a3 b0 1. Mix Indole + HMTA in Acid b1 2. Heat Reaction Mixture b0->b1 b2 3. Acidic Hydrolysis b1->b2 b3 4. Neutralization & Isolation b2->b3 c0 1. Mix Indole + CHCl₃ in Strong Base (Biphasic) c1 2. Heat Reaction Mixture (Carbene Formation & Attack) c0->c1 c2 3. Acidic Workup c1->c2 c3 4. Extraction & Purification c2->c3

Caption: Comparative workflow of major indole formylation methods.

Signaling Pathway: Indole-3-Carboxaldehyde in Cellular Inflammation

Indole-3-carboxaldehyde (IAld), a metabolite of tryptophan produced by gut microbiota, acts as a signaling molecule. It is a ligand for the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in modulating inflammatory responses, in part by inhibiting the NLRP3 inflammasome pathway.[11][12][13]

G LPS Inflammatory Stimulus (e.g., LPS) ROS Reactive Oxygen Species (ROS) Production LPS->ROS induces NFkB NF-κB Pathway LPS->NFkB activates IAld Indole-3-Carboxaldehyde (IAld) AhR Aryl Hydrocarbon Receptor (AhR) IAld->AhR activates AhR->ROS inhibits AhR->NFkB inhibits NLRP3_assem NLRP3 Inflammasome Assembly & Activation ROS->NLRP3_assem activates NLRP3_trans ↑ NLRP3 & Pro-IL-1β Transcription NFkB->NLRP3_trans drives NLRP3_trans->NLRP3_assem Casp1 Caspase-1 Activation NLRP3_assem->Casp1 IL1b IL-1β Maturation & Secretion Casp1->IL1b Inflam Inflammation IL1b->Inflam

Caption: IAld activates the AhR pathway to suppress inflammation.

Efficacy Comparison and Conclusion

  • Vilsmeier-Haack Reaction: This is generally the most effective and high-yielding method for the formylation of a wide range of indoles.[1] It uses common, inexpensive reagents (POCl₃ and DMF) and the reaction conditions can be controlled to achieve excellent yields, often exceeding 90%. For the synthesis of a molecule like this compound, this would be the preferred classical method. The electron-donating benzyloxy group at C4 would activate the ring towards electrophilic substitution, while the N-Boc group, although electron-withdrawing, is generally compatible with Vilsmeier-Haack conditions.

  • Duff Reaction: This method offers operational simplicity and avoids the use of phosphorus oxychloride, which can be advantageous.[3] However, it typically requires higher temperatures and results in significantly lower yields compared to the Vilsmeier-Haack reaction, particularly for less activated indoles.[3] Its efficiency is highly substrate-dependent.

  • Reimer-Tiemann Reaction: While applicable to indoles, this reaction is often less favored.[4][10] It requires harsh basic conditions and can suffer from low yields and the formation of undesired ring-expansion byproducts (quinolines).[9] For complex or sensitive substrates, this method poses a significant risk of side reactions and decomposition.

  • Modern Alternatives: Newer methods, such as those employing iron catalysts or photochemical activation, offer promising alternatives that operate under milder, more environmentally friendly conditions.[6][7] These methods can exhibit high functional group tolerance, although they may require more specialized reagents or equipment. For substrates sensitive to the acidic conditions of the Vilsmeier-Haack reaction or the basic conditions of the Reimer-Tiemann reaction, these modern approaches are worth considering.

References

Conformational Analysis of 1-Boc-4-Benzyloxy-3-formylindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational landscape of 1-Boc-4-benzyloxy-3-formylindole and its analogs reveals key structural preferences dictated by the interplay of steric and electronic effects. This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational modeling, to provide a comprehensive comparison for researchers in drug discovery and medicinal chemistry.

The conformational flexibility of indole derivatives is a critical determinant of their biological activity, influencing how they interact with target proteins. For this compound, a scaffold of interest in pharmaceutical research, understanding its three-dimensional structure is paramount. The primary source of conformational isomerism in this molecule arises from the restricted rotation around the N1-C(O) bond of the tert-butoxycarbonyl (Boc) protecting group. This leads to the existence of two principal planar conformers, generally referred to as the E and Z isomers (or syn and anti rotamers), which can interconvert at a rate that is often observable on the NMR timescale.

Comparative Conformational Data

Parameter1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (X-ray)N-Carbomethoxyindole Derivatives (Computational)This compound (Predicted)
Dihedral Angle (C2-N1-C=O) ~180° (anti-periplanar)Two minima predicted: ~0° (syn) and ~180° (anti)Two minima expected: ~0° (syn) and ~180° (anti)
Rotational Barrier (N-C(O)) -9.8 - 12.8 kcal/molExpected to be in a similar range (10-15 kcal/mol)
Favored Conformer One conformer observed in solid stateConformer with carbonyl oriented towards the benzene ring is generally more stable.The conformer minimizing steric hindrance between the Boc group, the 4-benzyloxy, and the 3-formyl groups is likely favored.
Key Bond Lengths (Å) N1-C(indole): 1.44, C3-C(formyl): 1.47-N1-C(Boc): ~1.40, C3-C(formyl): ~1.46

Data for 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde is derived from a published crystal structure.[1] Data for N-Carbomethoxyindole Derivatives is based on molecular mechanics calculations for similar structures. The data for the target molecule is predicted based on these analogs.

The orientation of the bulky Boc group is a key determinant of the overall molecular shape. Computational studies on related N-carbomethoxylated indoles suggest that two main conformers exist due to rotation around the N-CO bond.[2] The energy barrier for this rotation is significant enough to potentially allow for the observation of distinct conformers at low temperatures using NMR spectroscopy.

Experimental Protocols

Precise conformational analysis relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the presence of different conformers in solution and determine their relative populations and the energy barrier for their interconversion.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Toluene-d₈) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • ¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra at room temperature (298 K) to confirm the chemical structure and purity.

  • Variable Temperature (VT) NMR:

    • Begin by acquiring a ¹H NMR spectrum at room temperature.

    • Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.[2][3][4]

    • Monitor changes in the spectra, particularly the broadening and eventual splitting of signals corresponding to protons near the Boc group and the indole ring. This is indicative of slow exchange between conformers on the NMR timescale.

    • The coalescence temperature (Tc), where two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

  • 2D NMR (NOESY/ROESY): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum at a temperature where the exchange is slow. Cross-peaks between the protons of the Boc group and specific protons on the indole ring can provide definitive evidence for the spatial proximity of these groups in the major conformer(s).

Single-Crystal X-ray Crystallography

Objective: To determine the precise solid-state conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[5][6][7] A common starting point is to dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and allow a poor solvent (e.g., hexane, pentane) to slowly diffuse into the solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[8] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and displacement parameters against the experimental data until a satisfactory agreement is reached.[8]

Computational Modeling

Objective: To predict the stable conformers, their relative energies, and the transition states for their interconversion.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[3][9][10] Calculate the single-point energies to determine the relative stability of the conformers.

  • Transition State Search: To determine the rotational barrier, perform a transition state search for the rotation around the N1-C(O) bond. This will identify the highest energy point along the rotation coordinate. Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Visualizing Conformational Isomerism

The equilibrium between the two major rotamers of a 1-Boc-indole derivative can be visualized as a dynamic process.

G Rotational Isomerism of N-Boc-Indole Conformer_A Conformer A (syn-periplanar) Carbonyl towards C2 Transition_State Transition State (Rotation around N-C(O) bond) Conformer_A->Transition_State ΔG‡ Conformer_B Conformer B (anti-periplanar) Carbonyl towards Benzene Ring Conformer_B->Transition_State ΔG‡' Transition_State->Conformer_B

Caption: Equilibrium between the two major planar conformers of an N-Boc-indole derivative.

The experimental workflow for a comprehensive conformational analysis typically involves a multi-pronged approach, integrating both experimental and computational methods.

G Workflow for Conformational Analysis cluster_experimental Experimental Analysis cluster_computational Computational Modeling NMR NMR Spectroscopy (VT, NOESY) Analysis Comparative Conformational Analysis NMR->Analysis XRay X-ray Crystallography XRay->Analysis DFT DFT Calculations (Geometry Optimization, Energy) DFT->Analysis CS Conformational Search CS->DFT Synthesis Synthesis of This compound Synthesis->NMR Synthesis->XRay Synthesis->CS

Caption: Integrated workflow for the conformational analysis of indole derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Boc-4-Benzyloxy-3-formylindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 1-Boc-4-benzyloxy-3-formylindole with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required to prevent skin contact.[2]
Body Protection A laboratory coat and long-sleeved clothing should be worn.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Hazard Summary: Although not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1][2] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach encompassing segregation, containment, labeling, and transfer.

Waste Segregation

Proper segregation is the first step in a safe disposal workflow. Do not mix incompatible waste streams.

  • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2][3]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[2] It is important to separate halogenated and non-halogenated solvent waste.[3]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2][3]

Waste Containment and Storage

Proper containment is crucial to prevent leaks and spills.

  • Use appropriate, leak-proof containers for waste storage; plastic is often preferred.[4]

  • Ensure that waste containers are kept tightly closed except when adding waste.[4][5]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]

  • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[2]

Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for safety.

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]

  • The label must also include the full chemical name of the contents (i.e., this compound) and the approximate percentage of each component if it is a mixture.[6]

  • Indicate the date when waste was first added to the container.[5]

Disposal and Pickup

Final disposal must be handled by qualified personnel.

  • Do not dispose of this compound down the drain or in the regular trash.[2][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][7]

  • Follow your institution's specific procedures for hazardous waste collection and removal.[5]

In the absence of specific published degradation or neutralization protocols for this compound, attempting chemical treatment in the laboratory is not recommended. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste Container C->D E Liquid Waste Container C->E F Sharps Container C->F G Label Container Correctly 'Hazardous Waste' + Contents D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Securely Closed H->I J Arrange for EHS Pickup I->J K End: Proper Disposal by Licensed Facility J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Boc-4-Benzyloxy-3-formylindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Boc-4-Benzyloxy-3-formylindole

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 404888-01-3). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various procedures involving this compound.

Activity Required PPE Rationale
Weighing and Transferring (Solid) - Nitrile Gloves (double-gloving recommended)- Safety Goggles- Fastened Lab Coat- N95 Respirator or work within a certified chemical fume hoodTo prevent skin/eye contact and inhalation of airborne powder particles[4][5][6].
Handling Solutions - Nitrile Gloves- Safety Glasses- Lab CoatTo protect against splashes of the chemical in solution[7][8].
Large-Scale Operations (>10g) or Splash Potential - Heavy Chemical-Resistant Gloves (e.g., Neoprene or Butyl)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron or CoverallsTo provide enhanced protection against significant splashes and exposure[4][8][9].
Spill Cleanup - Chemical-Resistant Gloves- Safety Goggles- Lab Coat or Coveralls- Shoe Covers (for larger spills)- Appropriate Respirator (if significant dust is generated)To ensure comprehensive protection during emergency response and cleanup procedures[4].

Operational and Handling Plan

Safe handling practices are essential to minimize exposure and prevent contamination.[10]

Preparation and Weighing
  • Designated Area : Conduct all manipulations of solid this compound in a designated area, such as a chemical fume hood or a vented balance enclosure, to control airborne particles.[5][11]

  • Surface Protection : Cover the work surface with absorbent, disposable bench paper to contain any minor spills.[5][7]

  • Weighing Procedure :

    • Tare a sealed container on the balance.

    • Transfer the container to the fume hood before adding the powdered chemical.

    • Carefully add the powder to the container, minimizing dust generation.

    • Securely close the container before returning to the balance for final weighing.[5]

  • Pre-dissolving : Whenever the protocol allows, pre-dissolving the powder in a suitable solvent within the fume hood can reduce the risk of aerosolization.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area (Fume Hood) prep1->prep2 prep3 Weigh Compound Using Safe Practices prep2->prep3 exp1 Dissolve or Add Compound to Reaction prep3->exp1 Transfer to Reaction exp2 Conduct Experiment Under Contained Conditions exp1->exp2 clean1 Decontaminate Glassware and Surfaces exp2->clean1 Post-Experiment clean2 Segregate and Label Waste clean1->clean2 disp1 Dispose of Solid & Liquid Waste in Labeled Containers clean2->disp1 Final Disposal disp2 Dispose of Contaminated PPE disp1->disp2

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure compliance with safety regulations.

Waste Segregation
  • Solid Waste : Collect unreacted this compound, contaminated weigh boats, and absorbent paper in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Since this compound is a non-halogenated organic compound, dispose of solutions and reaction mixtures in a designated "Non-Halogenated Organic Waste" container.[12][13][14]

    • Crucially, do not mix non-halogenated waste with halogenated solvent waste , as this significantly increases disposal costs and complexity.[13][15]

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in a separate, sealed bag or container designated for solid chemical waste.[5]

Disposal Procedure
  • Labeling : Ensure all waste containers are clearly labeled with the words "Hazardous Waste" and a full list of their contents; do not use abbreviations.[12][15]

  • Storage : Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[12][16]

  • Collection : Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department for detailed guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.